Product packaging for Valsartan disodium(Cat. No.:CAS No. 391230-93-6)

Valsartan disodium

Cat. No.: B12737899
CAS No.: 391230-93-6
M. Wt: 479.5 g/mol
InChI Key: SJSMGDIQKOTNND-IKXQUJFKSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Valsartan Disodium is the disodium salt of Valsartan, a potent and specific angiotensin II receptor blocker (ARB) that selectively acts on the AT1 receptor subtype. This form is frequently investigated in pharmaceutical research to improve upon the physical properties of the parent compound, Valsartan, which is a free acid practically insoluble in water . The disodium salt form can offer enhanced aqueous solubility, making it a valuable candidate for in vitro and in vivo studies where dissolution is a critical factor . The solid-form research of this compound is an active area, with studies detailing various crystalline and amorphous forms that can influence stability, hygroscopicity, and processing characteristics . The compound's primary mechanism of action is the competitive antagonism of the angiotensin II type 1 (AT1) receptor . By blocking the binding of angiotensin II, this compound inhibits its pressor effects, which include vasoconstriction, the release of aldosterone, cardiac stimulation, and renal reabsorption of sodium . This blockade of the renin-angiotensin-aldosterone system (RAAS) leads to vasodilation, reduced blood pressure, decreased cardiac afterload, and increased renal sodium excretion, providing a robust pharmacological tool for studying these pathways . This compound is supplied with high purity and is intended for research applications only. It is particularly useful for cardiovascular disease modeling, hypertension research, investigations into heart failure mechanisms, and studies on diabetic nephropathy, given the known renoprotective effects of its active moiety . This product is strictly for laboratory use by qualified researchers. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27N5Na2O3 B12737899 Valsartan disodium CAS No. 391230-93-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

391230-93-6

Molecular Formula

C24H27N5Na2O3

Molecular Weight

479.5 g/mol

IUPAC Name

disodium;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate

InChI

InChI=1S/C24H29N5O3.2Na/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);;/q;2*+1/p-2/t22-;;/m0../s1

InChI Key

SJSMGDIQKOTNND-IKXQUJFKSA-L

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Process Chemistry of Valsartan Disodium

Advanced Synthetic Pathways for Valsartan (B143634) Disodium (B8443419)

The synthesis of valsartan, the precursor to its disodium salt, is a multi-step process that has been the subject of extensive research to optimize yields and reduce impurities.

Multi-step Organic Synthesis Strategies

The traditional synthesis of valsartan involves several key transformations. A common pathway begins with the coupling of two key building blocks to form the characteristic biphenyl (B1667301) structure, followed by the introduction of the valine moiety and the formation of the tetrazole ring.

One established route involves:

N-acylation : L-valine methyl ester is acylated with valeryl chloride to form methyl N-pentanoyl-L-valinate. beilstein-journals.orgnih.gov

Alkylation : The resulting amide is then alkylated with a brominated biphenyl compound, such as 4-bromomethyl-2'-cyanobiphenyl. acs.org

Tetrazole Formation : The cyano group on the biphenyl ring is converted to a tetrazole ring. This is often achieved using reagents like tri-n-butyltin azide (B81097). acs.org The use of a trityl protecting group on the tetrazole intermediate is a common strategy to improve solubility and handling. beilstein-journals.orgnih.gov

Hydrolysis : The final step is the saponification (hydrolysis) of the methyl ester to yield the carboxylic acid, valsartan. beilstein-journals.orgacs.org

An alternative approach builds the biphenyl core at a later stage. For instance, a functionalized boronic acid derivative can undergo N-acylation, followed by a Suzuki-Miyaura coupling with a halobenzonitrile to form the biphenyl structure. europa.eu This is followed by hydrolysis of the ester and formation of the tetrazole ring from the nitrile. europa.eu

The final step to obtain the target compound is the reaction of valsartan with two equivalents of a sodium base. For example, valsartan can be dissolved in a solvent like acetone (B3395972) and treated with an aqueous solution of sodium hydroxide (B78521) to yield valsartan disodium.

Table 1: Key Synthetic Reactions in Valsartan Synthesis

Reaction StepReactantsReagents/ConditionsProduct
N-AcylationL-valine methyl ester hydrochloride, Valeryl chlorideDichloromethane, Triethylamine (B128534)Methyl N-pentanoyl-L-valinate
N-AlkylationMethyl N-pentanoyl-L-valinate, 1-bromo-4-(bromomethyl)benzeneTetrahydrofuran (THF), Sodium hydrideMethyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate
Negishi CouplingMetalated 5-phenyl-1-trityl-1H-tetrazole, Aryl bromide intermediatePd(OAc)₂, Q-phos, THFTrityl-protected valsartan methyl ester
Suzuki Coupling2-chlorobenzonitrile, 4-tolylboronic acidSiliaCat DPP-Pd, Ethanol4′-methyl-2-biphenylcarbonitrile
HydrolysisValsartan methyl ester intermediateMethanol (B129727), Sodium hydroxide (NaOH)Valsartan
Salt FormationValsartan, Sodium hydroxideAcetone, WaterThis compound

Novel Chemical Transformations and Reaction Optimizations

Research has focused on developing more efficient and greener synthetic routes. Alternative methods for constructing the crucial biphenyl bond include the Zn-catalyzed Negishi reaction and Pd-catalyzed decarboxylative biaryl coupling. researchgate.netresearchgate.net The Negishi reaction, which couples an organozinc compound with an organic halide, has been shown to be a highly efficient method for creating the aryl-aryl bond in the synthesis of valsartan precursors. beilstein-journals.orgnih.gov This method is noted for the good chemoselectivity of organozinc reagents. beilstein-journals.org

Other novel strategies include Ru-catalyzed C-H activation. researchgate.net Optimization efforts also target the reduction of hazardous reagents. For instance, the formation of the tetrazole ring from a nitrile can be performed in continuous flow, avoiding the isolation of potentially hazardous azide intermediates. researchgate.net Process improvements have also been made by substituting solvents like chlorobenzene (B131634) with more environmentally benign options such as cyclohexane (B81311) in bromination steps. researchgate.net

Application of Catalytic Methods in Valsartan Synthesis

Catalysis is central to the synthesis of valsartan, particularly for the formation of the biphenyl core via cross-coupling reactions.

Palladium-Catalyzed Couplings : The Suzuki-Miyaura reaction is a widely used method, typically employing a palladium catalyst to couple a boronic acid with an organic halide. researchgate.netacs.org Similarly, the Negishi reaction relies on a palladium catalyst, often with specific ligands like Q-phos, to facilitate the coupling. beilstein-journals.org

Heterogeneous Catalysts : To improve sustainability and simplify product purification, research has shifted towards heterogeneous catalysts. These catalysts can be easily separated from the reaction mixture and potentially reused. Examples include:

SiliaCat DPP-Pd : A silica-based palladium catalyst used for Suzuki-Miyaura couplings in green solvents like ethanol. acs.org

Palladium-substituted cerium-tin-oxide (Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ) : A robust heterogeneous catalyst developed for Suzuki-Miyaura couplings, demonstrating high activity and minimal metal leaching. europa.eud-nb.info This catalyst has been successfully implemented in packed-bed reactors for continuous flow synthesis. researchgate.netd-nb.info

Chemical Engineering Principles in this compound Manufacturing

The application of chemical engineering principles has been crucial in transitioning valsartan synthesis from traditional batch processes to more efficient and controlled continuous manufacturing.

Development of Continuous Flow Synthesis Protocols

Continuous flow chemistry offers significant advantages over batch processing, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and greater consistency in product quality. europa.eudrreddys.com

Coil Reactors : Used for rapid and efficient reactions like N-acylation and methyl ester hydrolysis. europa.eud-nb.info

Packed-Bed Reactors : An HPLC column filled with a heterogeneous palladium catalyst (Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ) serves as a fixed-bed reactor for the key Suzuki-Miyaura cross-coupling step. europa.eud-nb.info

By linking these modules, a three-step sequence (N-acylation, Suzuki coupling, and hydrolysis) can be performed consecutively, demonstrating the feasibility of integrated continuous manufacturing for complex APIs. d-nb.info

Table 2: Comparison of Batch vs. Continuous Flow for Valsartan Precursor Synthesis

ParameterBatch ProcessingContinuous Flow Processing
Operation Discrete steps with manual transfersIntegrated, uninterrupted flow
Reactor Type Large stirred-tank reactorsCoil reactors, packed-bed microreactors europa.eud-nb.info
Key Reaction Suzuki-Miyaura or Negishi couplingSuzuki-Miyaura coupling with heterogeneous catalyst d-nb.info
Reported Yield Varies; often requires purification between stepsUp to 96% overall yield for a 3-step sequence researchgate.netd-nb.info
Safety Profile Higher risks due to large volumes of reagentsImproved safety, smaller reaction volumes europa.eu
Efficiency Includes downtime between batchesReduced downtime, potential for higher throughput drreddys.com

Batch-to-Flow Transition Methodologies

The transition from a well-established batch synthesis to a continuous flow process is a systematic endeavor. The methodology typically involves:

Individual Step Optimization : Each reaction in the synthetic sequence is first optimized under batch conditions to determine the ideal parameters such as temperature, pressure, solvent, and catalyst loading. researchgate.net

Flow Reactor Adaptation : The optimized conditions for each step are then translated into a continuous flow setup. This requires selecting the appropriate reactor technology (e.g., coil, packed-bed, or microreactor) that best suits the reaction kinetics and phase behavior. europa.eud-nb.info

Integration and Telescoping : Individual flow modules are connected in sequence, a practice known as "telescoping," to create a multi-step continuous process. This eliminates the need for work-up and isolation of intermediates, significantly improving process efficiency. d-nb.info For example, the output from an N-acylation reaction in a coil reactor can be directly fed into a packed-bed reactor for a subsequent Suzuki coupling. europa.eu

This transition allows for more sustainable and efficient manufacturing, aligning with modern pharmaceutical industry goals of reducing waste and improving process control. europa.eu

Structure-Based Rational Design of Valsartan Analogs

Synthetic Feasibility of Designed Valsartan Analogs

A critical consideration in drug design is ensuring that the computationally designed molecules are synthetically accessible. arxiv.org While generative models can propose novel structures, their practical value is limited if they cannot be produced in a laboratory. arxiv.org Therefore, the synthetic feasibility of designed valsartan analogs is a primary concern throughout the design process.

Researchers often base their molecular modifications on well-established and reliable chemical reactions to ensure that the designed analogs are easily synthesizable. biointerfaceresearch.com The synthesis of valsartan itself involves several key chemical reactions that can be adapted to produce its analogs. These include:

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that is fundamental for forming the biphenyl core of the sartan structure. researchgate.netresearchgate.net

Negishi Coupling: An alternative cross-coupling reaction, also used for forming the key aryl-aryl bond, which can offer advantages in certain synthetic strategies. researchgate.net

Tetrazole Ring Formation: The creation of the tetrazole ring from a nitrile intermediate is a crucial step in the synthesis of most sartans. researchgate.net

The assessment of synthetic feasibility is becoming more sophisticated. While chemists traditionally rely on their knowledge of reaction mechanisms and building block availability, new computational tools are being developed to aid this process. arxiv.org Advanced models can now "project" a theoretically designed molecule into a "synthesizable chemical space" by generating a plausible synthetic pathway using known reactions and commercially available starting materials. arxiv.org This approach helps to bridge the gap between computational design and experimental validation, ensuring that research efforts are focused on molecules that are not only potent but also viable for production. arxiv.org

Solid State Chemistry and Polymorphism of Valsartan Disodium

Polymorphic and Amorphous Forms of Valsartan (B143634) Disodium (B8443419)

Valsartan disodium exhibits polymorphism, the ability to exist in two or more different crystalline structures. google.comwipo.int In addition to these ordered crystalline forms, it can also be prepared in a disordered, amorphous state. google.com The selection of a specific solid form is a crucial step in pharmaceutical manufacturing, as different forms can possess distinct physical and chemical properties. google.com

Several crystalline forms of this compound have been identified and designated as Forms A, B, D, E, F, G, and H. google.comjustia.compatentguru.com These polymorphs are distinguished by their unique crystal lattices, which give rise to different physicochemical properties.

Form A: Characterized by its specific X-ray powder diffraction (XRPD) pattern. google.com

Form B: A crystalline form with a reported melting point of approximately 198±5°C. google.com

Form D: Identified as a non-solvated form of this compound with a distinct XRPD profile and a melting point of about 207±5°C. google.comgoogleapis.com

Form E: A dioxane solvate, meaning molecules of the solvent dioxane are incorporated into the crystal structure. google.com Its differential scanning calorimetry (DSC) thermogram shows an endothermic peak near 127°C. google.com

Form F: An ethyl acetate (B1210297) solvate, with a reported molar ratio of this compound to ethyl acetate of 1:0.5. google.com

Form G: Characterized as a non-solvated crystalline form. google.com

Form H: A crystalline form identified by its unique XRPD pattern. google.com

Another distinct polymorphic form, designated "form 2", has also been identified and is noted for its stability. googleapis.com

The generation of a specific crystalline polymorph of this compound is highly dependent on the method of preparation, including the choice of solvents, temperature, and stirring conditions.

Specific techniques have been developed to isolate these forms:

Form B: Can be prepared by adding valsartan to a water solution containing sodium hydroxide (B78521), concentrating the mixture to a solid under reduced pressure, and then stirring the resulting salt in 3-pentanone. googleapis.com

Form D: This form can be obtained by dissolving valsartan in isopropanol, adding a sodium hydroxide solution, and concentrating the mixture to a solid. The subsequent solid is then stirred in a mixture of n-heptane and ethanol, filtered, and dried. googleapis.com

Form E: Prepared by a similar initial process of salt formation as Form D. The resulting solid is then stirred in 1,4-dioxane (B91453) for an extended period (e.g., 48 hours), followed by centrifugation and drying to yield the crystalline solvate. google.com

Form F: The solid salt obtained from the reaction of valsartan and sodium hydroxide is further processed by stirring in ethyl acetate for several days (e.g., 72 hours) before isolation. google.com

Form G: Prepared by dissolving valsartan in acetone (B3395972), adding a sodium hydroxide solution, and concentrating the mixture. The resulting solid is then recrystallized from ethyl acetate. google.com

Form 2: This form may be prepared by crystallization from an amorphous this compound starting material using a solvent/anti-solvent system, such as a mixture of acetone and water as the solvent and t-butyl methyl ether as the anti-solvent. googleapis.com

Table 1: Summary of Preparation Techniques for this compound Crystalline Polymorphs

Crystalline Form Preparation Method Summary Source(s)
Form B Salt formation followed by stirring in 3-pentanone. googleapis.com
Form D Salt formation followed by stirring in n-heptane/ethanol. googleapis.com
Form E Salt formation followed by stirring in 1,4-dioxane. google.com
Form F Salt formation followed by stirring in ethyl acetate. google.com
Form G Salt formation in acetone followed by recrystallization from ethyl acetate. google.com
Form 2 Crystallization from amorphous material using an acetone/water and t-butyl methyl ether solvent/anti-solvent system. googleapis.com

Besides its crystalline forms, this compound can be prepared in an amorphous state, which lacks the long-range molecular order characteristic of crystals. google.com This amorphous nature is typically confirmed by the absence of sharp peaks in its X-ray powder diffractogram, which instead shows broad humps or halos. rsc.org Differential Scanning Calorimetry (DSC) of amorphous this compound shows a very broad endotherm, for instance, one centered at 90.7°C, which is distinct from the sharp melting endotherms of crystalline forms. rsc.org The amorphous form may have a moisture content ranging from 3-8% w/w. google.com

It is important to distinguish the amorphous form of this compound from the well-characterized amorphous forms of valsartan free acid, often referred to as AR (as-received) and AM (fully amorphous). researchgate.netacs.orgresearchgate.net These designations and their specific characteristics, such as distinct glass transition temperatures and degrees of structural ordering, have been described for the free acid form of valsartan, not the disodium salt. acs.orgworktribe.com

Amorphous this compound can be prepared through several methods that involve rapid solvent removal or precipitation, preventing the molecules from arranging into an ordered crystalline lattice. google.comjustia.com

Common preparation techniques include:

Solvent Evaporation: A solution of this compound is prepared in a suitable solvent or solvent system (e.g., methanol (B129727), ethanol, isopropanol). google.com The solvent is then rapidly removed by distillation or evaporation under reduced pressure, leaving the amorphous solid. google.comjustia.com An anti-solvent (e.g., n-heptane, methyl tert-butyl ether) may be added to induce precipitation of the amorphous solid. google.com

Lyophilization (Freeze-Drying): This involves dissolving the compound, freezing the solution, and then removing the solvent under a high vacuum. This process can be used to prepare amorphous this compound. google.comjustia.com

Spray Drying: A solution containing this compound is sprayed as fine droplets into a hot gas, causing rapid evaporation of the solvent and formation of amorphous particles. This is another established method for producing the amorphous form. google.comjustia.com

Solid Dispersions: While often used to improve the dissolution of poorly soluble drugs, the technique of creating a solid dispersion, where the API is dispersed within a polymer matrix, can also be used to generate an amorphous form of the drug. semanticscholar.org

Amorphous Form Characterization (e.g., AR and AM forms)

Advanced Spectroscopic and Diffractometric Characterization of Solid-States

The definitive identification of the solid-state form of this compound relies on advanced analytical techniques. Among these, X-ray powder diffraction is the most powerful tool for distinguishing between different crystalline polymorphs and the amorphous form. rsc.org

X-ray powder diffraction (PXRD) is the primary method for identifying and differentiating the crystalline forms of this compound. Each crystalline polymorph has a unique arrangement of atoms in its crystal lattice, which causes X-rays to be diffracted at a characteristic set of angles (2θ). The resulting PXRD pattern, a plot of diffraction intensity versus 2θ angle, serves as a distinctive "fingerprint" for each crystalline form. google.comrsc.org For example, one crystalline form of this compound is characterized by XRPD peaks at approximately 4.48, 8.95, 9.25, 15.53, 17.01, 18.60, and 22.73 ±0.2° 2θ. google.com In contrast, an amorphous form will not produce sharp peaks, but rather one or more broad halos, confirming the absence of long-range crystalline order. rsc.org

Table 2: Characteristic PXRD Peaks (2θ ±0.2°) for Crystalline Forms of this compound

Form A Form B Form D Form E Form F Form G Form H Form 2
4.7 4.4 4.4 6.3 4.5 6.4 4.5 4.70
8.5 8.8 9.0 12.3 8.8 8.3 8.7 9.29
9.5 14.9 14.7 9.0 9.5 9.0 22.34
13.6 21.4 16.5 15.4 17.3 15.4
15.4 22.4 17.4 18.3 19.4 18.3
16.5 20.4 21.8 22.2
18.1 22.0
19.9
22.0
22.4
23.3
23.8
25.3
27.8

Sources: Form A google.comgoogle.com, Form B google.com, Form D google.comgoogleapis.com, Form E google.comgoogleapis.com, Form F google.com, Form G google.com, Form H google.com, Form 2 googleapis.comwipo.int

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy for Structural Elucidation

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for probing the local molecular structure and dynamics of pharmaceutical solids, providing insights that are often inaccessible by diffraction methods, particularly for amorphous or disordered materials. worktribe.comresearchgate.net Studies on valsartan have utilized SSNMR to characterize and distinguish between different amorphous forms. worktribe.comacs.orgnih.gov

Research has identified two distinct amorphous forms of valsartan, designated as AR (as-received, the marketed form) and AM (a fully amorphous form obtained by quench-cooling). worktribe.comresearchgate.net SSNMR analysis, including 13C, 15N, and 1H experiments, revealed clear structural differences between them. The AR form exhibits a significantly higher degree of structural arrangement compared to the AM form. worktribe.comacs.org

Specifically, 13C and 15N SSNMR spectra for both forms are broad, which is characteristic of their amorphous nature. worktribe.com However, the spectra for the AR form show features suggesting a more ordered local environment. worktribe.comresearchgate.net Assignments of the 13C resonances are based on solution-state NMR and computational predictions. worktribe.com Furthermore, 1H ultra-fast Magic Angle Spinning (MAS) NMR highlights significant differences in the hydrogen bonding environments involving the tetrazole and carboxylic acid protons. worktribe.comacs.org In the AR form, these protons are involved in hydrogen bonding arrangements similar to those in the crystalline state, whereas the AM form shows a single, very broad signal, indicating a much wider and more disordered distribution of hydrogen bonds. worktribe.com 15N NMR confirms that in both amorphous forms, the tetrazole ring exists as the 1,2,3,4-tetrazole tautomer. acs.orgnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Conformation and Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical tool for investigating the molecular structure, conformation, and intermolecular interactions within solid forms of valsartan. ekb.egnveo.org The technique identifies characteristic vibrational modes of functional groups, allowing for the characterization of the compound and the detection of changes related to polymorphism, solvation, or interactions with other molecules. semanticscholar.orgresearchgate.net

The FTIR spectrum of pure valsartan shows distinctive absorption bands corresponding to its key functional groups. researchgate.netresearchgate.net In its crystalline form, valsartan typically exhibits two carbonyl (C=O) absorption bands: one for the carboxylic acid carbonyl stretch (around 1732 cm-1) and another for the amide carbonyl stretch (around 1604-1631 cm-1). ekb.egresearchgate.netresearchgate.net Other characteristic peaks include the N-H stretch (around 3420 cm-1) and C=N stretching (around 2963 cm-1). researchgate.net

FTIR is instrumental in studying solid dispersions and co-amorphous systems of valsartan. Analysis of these systems often reveals shifts in the positions of key vibrational bands, such as the carbonyl stretching, which indicates the formation of intermolecular interactions like hydrogen bonds between valsartan and a carrier or co-former. rjptonline.orgmdpi.com For instance, in co-crystals of LCZ696 (sacubitril/valsartan), changes in the amide νNH band region suggest the formation of hydrogen bonds between the tetrazole ring of valsartan and the amide group of sacubitril (B1662468). mdpi.com The presence and nature of these interactions are critical as they can influence the physical stability and dissolution properties of the amorphous or co-amorphous form. rjptonline.orgtandfonline.com The technique is also used as a quality control tool to quantify valsartan in bulk and dosage forms. ekb.eg

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential thermal analysis techniques used to characterize the physicochemical properties of valsartan and its salts, including this compound. These methods provide information on melting points, glass transitions, decomposition temperatures, and the presence of solvates. nveo.orgnih.gov

Pure valsartan is recognized as an amorphous material, and its DSC thermogram typically shows a glass transition (Tg) rather than a sharp melting point. nih.gov The Tg for fresh valsartan has been reported at approximately 76°C (fictive temperature). nih.gov Another study reported a Tg of 70.4°C. mdpi.com The DSC curve may also show endothermic events around 80-100°C related to water evaporation and enthalpy relaxation. nih.gov TGA shows that the decomposition of valsartan begins at around 160°C. nih.gov

Patents for various crystalline forms of this compound reveal distinct thermal profiles, indicating the existence of multiple polymorphs and solvates. google.comgoogle.com For example, the non-solvated crystalline Form A shows a high-stability profile with a sharp endothermic peak at approximately 183°C. google.com In contrast, solvated forms, such as Form E (a dioxane solvate) and Form F (an ethyl acetate solvate), exhibit lower endothermic peaks, around 127°C and 116°C respectively, corresponding to the loss of the solvent molecule followed by melting or decomposition. google.com TGA confirms these findings by showing corresponding weight loss at specific temperature ranges for the solvated forms. google.comgoogle.com An amorphous form of this compound has also been characterized, showing a broad endotherm centered at 90.7°C. rsc.org

The following table summarizes the thermal characteristics of various forms of valsartan and its disodium salt.

Investigation of Solid-State Conformational Dynamics

Cis-Trans Conformational Ratios in Amide Bonds within Solid Forms

The valsartan molecule contains an amide bond that can exist in either a cis or trans conformation, determined by the torsional angle (τ) C-6–N-1–C-5–O-1. worktribe.com The high energy barrier for rotation around this bond can lead to the coexistence of both conformers in the solid state, significantly influencing the material's ability to form an ordered crystal lattice. researchgate.net This conformational isomerism is a key factor in the solid-state properties of valsartan.

Solid-state NMR studies have been pivotal in quantifying the cis-trans conformational ratios in different solid forms of valsartan. worktribe.comacs.org A significant finding is the difference between the marketed, more ordered amorphous form (AR) and a fully amorphous form prepared by quench-cooling (AM). worktribe.comresearchgate.net 13C and 15N NMR data indicate that the AM form contains an approximately equal ratio of cis and trans conformers. worktribe.comacs.orgnih.gov In contrast, the AR form consists predominantly of a single conformer (the cis isomer, with τ ≈ 171°), with only minor "defects" from the other conformer. worktribe.comresearchgate.net This conformational purity in the AR form contributes to its higher degree of short-range order. researchgate.net In solution, NMR studies also show the existence of two distinct conformations with a cis:trans ratio of approximately 40:60. nih.gov

Molecular Mobility and Glass Transition Phenomena

The molecular mobility and glass transition behavior of valsartan's solid forms are critical to their physical stability. worktribe.commdpi.com These properties are investigated using techniques like DSC and SSNMR. worktribe.comnih.gov As an amorphous solid, valsartan exhibits a glass transition (Tg), which is the temperature at which it transitions from a rigid glassy state to a more mobile, supercooled liquid state. nih.govmdpi.com

Studies have shown that the two different amorphous forms, AR and AM, have distinct thermal behaviors and molecular mobilities. worktribe.com The marketed AR form has a higher glass transition temperature (around 94°C) compared to the fully amorphous AM form (around 76°C). researchgate.net This difference in Tg is associated with the different degrees of structural ordering and conformational states in the two forms. worktribe.com The higher Tg of the AR form suggests lower molecular mobility and potentially greater physical stability against crystallization compared to the AM form. researchgate.net

SSNMR relaxation time measurements provide further insight into molecular mobility at a local level. worktribe.comacs.org These studies reveal subtle but significant differences in local and bulk molecular mobility between the AR and AM forms, which can be directly linked to the glass transition, the stability of the glassy material, and its response to aging. worktribe.comresearchgate.net Knowledge of molecular mobility is crucial because increased mobility in the amorphous state can lead to physical instability, such as crystallization over time. mdpi.com

Research on the Impact of Solid Form on Physicochemical Properties

The solid form of an active pharmaceutical ingredient, whether crystalline, amorphous, or a specific polymorph, has a profound impact on its physicochemical properties, including solubility, dissolution rate, and stability. japsonline.com For valsartan and its disodium salt, research has demonstrated significant differences in these properties depending on the solid-state structure.

Different crystalline forms (polymorphs) of this compound exhibit varied thermal stabilities. google.com For example, the non-solvated crystalline Form A is significantly more stable, with a melting peak at ~183°C, compared to solvated forms like Form E (dioxane) and Form F (ethyl acetate), which show endothermic events at much lower temperatures (~127°C and ~116°C, respectively). google.com This highlights how the inclusion of solvent molecules into the crystal lattice can alter its stability.

Perhaps the most notable finding is the relationship between the degree of disorder in amorphous valsartan and its dissolution properties. worktribe.com Amorphous materials are generally expected to have higher solubility and faster dissolution rates than their crystalline counterparts due to their higher free energy. worktribe.com However, studies comparing the two amorphous forms of valsartan (AR and AM) revealed a counter-intuitive result: the more ordered AR form, which has a higher Tg and consists mainly of one conformer, has a significantly higher dissolution rate than the fully amorphous, conformationally disordered AM form. worktribe.comresearchgate.netacs.org This surprising outcome underscores that a simple lack of long-range order does not guarantee improved dissolution and that factors such as molecular mobility, hydrogen bonding networks, and specific short-range order play a complex and critical role in determining the physicochemical behavior of amorphous solids. worktribe.com

Recrystallization of valsartan from different organic solvents has also been shown to modify its crystal structure, leading to changes in crystallinity that can significantly increase its aqueous solubility and dissolution properties compared to the untreated bulk drug. japsonline.com

Correlation between Polymorphism/Amorphism and Dissolution Kinetics

The solid-state form of a drug substance is a critical determinant of its dissolution kinetics. For this compound, the distinction between its amorphous and crystalline forms plays a significant role in its dissolution behavior.

Generally, the amorphous form of a drug exhibits a higher dissolution rate compared to its crystalline counterparts. This is attributed to the higher free energy and lack of long-range molecular order in the amorphous state, which requires less energy to break the solid-state matrix. Research has shown that the amorphous form of valsartan demonstrates enhanced dissolution properties. researchgate.net

In the context of combination drug products like sacubitril/valsartan, the solid form of this compound continues to be a key factor. Studies on different crystalline forms of the sacubitril/valsartan complex, which is synthesized from this compound and sacubitril sodium, have revealed that different polymorphs exhibit distinct dissolution profiles. researchgate.netdntb.gov.ua A comparative analysis of various crystalline forms of this complex demonstrated that the dissolution kinetics for each form are significantly different. dntb.gov.ua This highlights that even within crystalline structures, variations in the crystal lattice can lead to measurable differences in how quickly the compound dissolves.

The dissolution rate of valsartan can be substantially increased by its association with other compounds, such as mannitol, without necessarily altering its amorphous solid state. researchgate.net This indicates that formulation strategies can also play a crucial role in modulating the dissolution kinetics of amorphous this compound.

Below is an interactive data table summarizing the influence of the solid form on dissolution kinetics.

Solid FormKey CharacteristicsImpact on Dissolution KineticsReference
Amorphous ValsartanLacks long-range molecular order.Generally exhibits a higher dissolution rate compared to crystalline forms. researchgate.net
Crystalline Forms (in Sacubitril/Valsartan complex)Ordered three-dimensional arrangement of molecules.Different polymorphs show significantly different dissolution profiles. researchgate.netdntb.gov.ua
Amorphous Valsartan with MannitolPhysical mixture.The simple association is sufficient to improve the dissolution rate. researchgate.net

Influence of Solid Form on Material Stability and Hygroscopicity

The solid form of this compound significantly impacts its physical stability and tendency to absorb moisture from the environment (hygroscopicity).

Amorphous this compound is known to be hygroscopic. google.comjustia.com This means it readily takes up water from the atmosphere, which can be a significant concern as it can affect the material's chemical and physical stability. The presence of moisture can potentially lead to degradation or a transition to a more stable, less soluble crystalline form. Patents have described stable solid forms of this compound with a moisture content ranging from 1-20% w/w, encompassing both amorphous and crystalline forms. google.com A stable and substantially pure amorphous form of this compound with a moisture content of 3-8% w/w has also been reported. google.com

In contrast, crystalline forms can offer improved stability. In studies of the sacubitril/valsartan complex, which involves this compound, newly discovered crystalline forms have demonstrated superior chemical stability compared to the amorphous state. researchgate.net For instance, research on novel crystal forms of the Entresto® (sacubitril/valsartan) complex showed that certain new forms (designated Form-I and Form-III) exhibited higher stability and lower hygroscopicity over a one-year period compared to a previously known form. rsc.org This enhanced stability is a critical attribute for ensuring the quality and shelf-life of the drug product.

The table below provides a comparative overview of the stability and hygroscopicity of different solid forms.

Solid FormStability CharacteristicsHygroscopicityReference
Amorphous this compoundCan be less stable; susceptible to physical changes.Known to be hygroscopic, can become deliquescent and sticky. google.comjustia.com
Crystalline Forms (in Sacubitril/Valsartan complex)Can offer superior chemical stability compared to the amorphous state.Certain polymorphs exhibit lower hygroscopicity. researchgate.netrsc.org
Stable Amorphous FormCan be produced with specific moisture content (e.g., 3-8% w/w) to enhance stability.Controlled moisture content can mitigate instability. google.com

Physical Aging Effects on Amorphous this compound

Amorphous materials, including amorphous this compound, are thermodynamically unstable and exist in a higher energy state compared to their crystalline counterparts. Over time, they tend to relax towards a more stable, lower energy state in a process known as physical aging. researchgate.net

This process can significantly alter the physicochemical properties of the amorphous material. For amorphous valsartan, physical aging during storage or processing could potentially change its therapeutic properties. researchgate.net The aging process involves changes in molecular mobility within the amorphous solid. These subtle changes in molecular dynamics can be monitored using specialized techniques like low-wavenumber Raman spectroscopy. researchgate.net

Studies have investigated the isothermal physical aging process of systems containing valsartan. For example, the aging of a polylactide-valsartan system was studied at different temperatures and for various durations. researchgate.net Such research is crucial for understanding how the properties of amorphous this compound might evolve over the product's shelf-life, which has implications for its performance. The characterization of amorphous this compound by Differential Scanning Calorimetry (DSC) often shows a broad endotherm, which can be related to enthalpy relaxation associated with aging. researchgate.netgoogle.com

The following table summarizes key aspects of physical aging in amorphous this compound.

PhenomenonDescriptionConsequenceCharacterization TechniqueReference
Physical AgingThe time-dependent relaxation of an amorphous solid towards its metastable equilibrium state below its glass transition temperature.Can alter physicochemical and therapeutic properties over time.Changes in molecular mobility and enthalpy. researchgate.net
Enthalpy RelaxationA key indicator of physical aging, observed as an endotherm in DSC.Reflects the structural relaxation of the amorphous material.Differential Scanning Calorimetry (DSC) researchgate.netgoogle.com
Molecular DynamicsChanges in the movement of molecules within the amorphous solid.Can be subtle but have a significant impact on material properties.Low-wavenumber Raman Spectroscopy researchgate.net

Analytical Methodologies and Quality Control Research for Valsartan Disodium

Development and Validation of Chromatographic Techniques

Chromatographic techniques are fundamental in the quality control of Valsartan (B143634) disodium (B8443419), ensuring its purity, potency, and the absence of harmful impurities. These methods are crucial for separating Valsartan from its degradation products and other substances in a sample.

High-Performance Liquid Chromatography (HPLC) and RP-HPLC Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Valsartan. globalresearchonline.netasianpubs.org Reversed-Phase HPLC (RP-HPLC) is a widely used mode of HPLC for Valsartan analysis. globalresearchonline.netinnovareacademics.in These methods are valued for their reliability, repeatability, and sensitivity. pharmacyjournal.in

Numerous RP-HPLC methods have been developed and validated for the quantification of Valsartan in bulk drug and pharmaceutical formulations. itmedicalteam.plderpharmachemica.comresearchgate.netjocpr.com These methods often utilize a C18 column as the stationary phase. itmedicalteam.plresearchgate.netsemanticscholar.org The mobile phase, a critical component in HPLC, typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer solution. itmedicalteam.plresearchgate.netsemanticscholar.org The pH of the mobile phase is often adjusted to optimize the separation. nih.gov

For instance, one method employs a mobile phase of acetonitrile and phosphate (B84403) buffer (70:30 v/v) with a C18 column, achieving a retention time of 3.5 minutes for Valsartan. itmedicalteam.pl Another validated method uses a mixture of water, acetonitrile, and glacial acetic acid (550:450:1 v/v) with a C18 column, resulting in a retention time of 2.530 minutes. derpharmachemica.com The detection is commonly performed using a UV detector at wavelengths ranging from 210 nm to 273 nm. itmedicalteam.plderpharmachemica.comresearchgate.netsemanticscholar.org

The validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. derpharmachemica.comjocpr.com Linearity is typically established over a specific concentration range, with correlation coefficients close to 0.999, indicating a strong linear relationship. itmedicalteam.plderpharmachemica.com Accuracy is often determined by recovery studies, with percentage recoveries generally falling within the 99-102% range. itmedicalteam.plderpharmachemica.com

Below is an interactive data table summarizing various RP-HPLC methods for Valsartan analysis:

Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Linearity Range (µg/mL)Reference
C18Acetonitrile: Phosphate buffer (70:30 v/v)1.02733.510-50 itmedicalteam.pl
X terra RP-18Water: Acetonitrile: Glacial acetic acid (550:450:1 v/v)2.02482.5304-12 derpharmachemica.com
Phenomenex C18Methanol: Phosphate buffer (pH 2.5) (75:25 v/v)1.2N/A5.120-100 researchgate.net
Thermo-hypersil ODSWater: Acetonitrile: Glacial acetic acid (500:500:01 v/v)1.02734.640-140 jocpr.com
Hypersil ODS C-18Acetonitrile: Methanol: 0.01 M Disodium hydrogen phosphate (pH 3.5) (50:35:15 v/v)1.0N/A9.764-32 nih.gov
SHIMADZU LC2010C HTAcetonitrile: Water: Glacial acetic acid (50:50:0.1 v/v)1.02304.61650-150 ppm
Phenomenex ODS C-18Methanol: Acetonitrile: Water (70:15:15 v/v) pH 31.0249N/AN/A researchgate.net
Symmetry C180.02 mM Sodium dihydrogen ortho-phosphate (B1173645) (pH 2.5): Acetonitrile (58:42 v/v)N/AN/AN/AN/A jyoungpharm.in

Ultra-Performance Liquid Chromatography (UPLC) and UPLC/Q-TOF-MS

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering decreased sample run times and reduced solvent consumption. rjptonline.orglongdom.org This technique utilizes columns with sub-two-micron particles, leading to improved resolution and laboratory productivity. longdom.org

A UPLC method has been developed for the simultaneous determination of Valsartan and other drugs, employing a C18 column and a mobile phase of acetonitrile and a buffer solution. rjptonline.org This method demonstrated good purity and retention times for the compounds. rjptonline.org Another UPLC method, validated for the simultaneous determination of Valsartan and Hydrochlorothiazide (B1673439), used a Kromasil eternity C-18 column with an isocratic elution of triethylamine (B128534) buffer and methanol. longdom.org This method had a short run time of within 2 minutes. longdom.org

For more complex analyses, such as impurity profiling, UPLC can be coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS). This hyphenated technique provides high-resolution mass data, enabling the identification and characterization of unknown impurities. While specific research on UPLC/Q-TOF-MS for Valsartan disodium is not extensively detailed in the provided context, the principles of UPLC suggest its suitability for such applications. rjptonline.org

Here is an interactive data table summarizing a UPLC method for Valsartan analysis:

Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Linearity Range (µg/mL)Reference
Kromasil eternity C-18Triethylamine buffer (0.1% v/v): Methanol (75:25 v/v)0.62251.64756-104 longdom.org

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantitative analysis of Valsartan in pharmaceutical formulations. globalresearchonline.netpharmacyjournal.injapsonline.com It offers a simple, accurate, and precise method for determination. japsonline.com

In HPTLC methods for Valsartan, precoated silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. japsonline.comnih.gov The mobile phase, which moves up the plate via capillary action, is typically a mixture of organic solvents. For instance, a mobile phase consisting of chloroform, acetonitrile, toluene, and glacial acetic acid in a specific ratio has been used successfully. japsonline.com Another method for the simultaneous estimation of Valsartan and hydrochlorothiazide employed a mobile phase of chloroform, methanol, toluene, and glacial acetic acid. nih.gov

Detection is usually performed by scanning the plates with a UV detector at a specific wavelength, such as 254 nm or 260 nm. japsonline.comnih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. For Valsartan, an Rf value of 0.65 has been reported. japsonline.com

Validation of HPTLC methods includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). japsonline.comnih.gov Linearity is typically observed over a defined concentration range, with high correlation coefficients. japsonline.com The LOD and LOQ for Valsartan have been reported to be as low as 5 and 16 ng per spot, respectively. japsonline.com

The following interactive data table summarizes an HPTLC method for Valsartan analysis:

Stationary PhaseMobile Phase CompositionDetection Wavelength (nm)Rf ValueLinearity Range (ng/spot)LOD (ng/spot)LOQ (ng/spot)Reference
Silica gel G 60 F254Chloroform: Acetonitrile: Toluene: Glacial acetic acid (1:8:1:0.1 v/v)2540.65N/A516 japsonline.com
Silica gel 60F254Chloroform: Methanol: Toluene: Glacial acetic acid (6:2:1:0.1 v/v)2600.36300-800100300 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the determination of Valsartan, particularly in complex matrices like human plasma. globalresearchonline.netasianpubs.orgnih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Several LC-MS/MS methods have been developed and validated for the quantification of Valsartan. nih.govnih.gov These methods often involve a simple sample preparation step, such as protein precipitation or solid-phase extraction, to remove interferences from the biological matrix. nih.govnih.gov The separation is typically achieved on a C18 column with a mobile phase consisting of an organic solvent and an aqueous buffer. nih.gov

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for Valsartan. nih.gov For example, a precursor to product ion transition of m/z 434.2–350.2 has been used to quantify Valsartan. nih.gov

The validation of these methods demonstrates excellent accuracy and precision, with intra-day and inter-day variations being very low. nih.gov The calibration range can be quite wide, allowing for the measurement of Valsartan over a broad concentration range. nih.gov For instance, a validated method had a calibration range of 2-2000 ng/ml. nih.gov This high sensitivity makes LC-MS/MS suitable for pharmacokinetic studies. nih.govnih.gov The technique has also been employed for the simultaneous quantification of nitrosamine (B1359907) impurities in Valsartan.

An interactive data table summarizing an LC-MS/MS method for Valsartan analysis is presented below:

Sample MatrixExtraction MethodChromatographic ColumnMobile PhaseIonization ModeMRM Transition (m/z)Calibration Range (ng/mL)Reference
Human PlasmaSolid-Phase ExtractionN/AN/AN/AN/A2-2000 nih.gov
Human PlasmaProtein PrecipitationZorbax SB-Aq C18Acetonitrile-10mM ammonium (B1175870) acetate (B1210297) (60:40, v/v, pH 4.5)ESI434.2–350.24-3600 nih.gov
Human PlasmaSolid-Phase ExtractionLichrocart RP SelectAcetonitrile: 10 mM ammonium acetate buffer (95:05, v/v)Turbo ion electrospray (negative)434.10 > 179.1050.2–6018.6 mdpi.com

Spectroscopic and Electrophoretic Analytical Research

Spectroscopic methods offer alternative and often simpler approaches for the quantification of this compound. These techniques are based on the interaction of the molecule with electromagnetic radiation.

UV/Visible Spectrophotometry and Spectrofluorimetry

UV/Visible spectrophotometry is a straightforward and cost-effective method for the estimation of Valsartan in bulk and pharmaceutical dosage forms. globalresearchonline.netajpaonline.com The method is based on the measurement of the absorbance of UV or visible light by the Valsartan molecule at its wavelength of maximum absorbance (λmax).

Several UV spectrophotometric methods have been developed. In one method, a λmax of 250 nm was determined for Valsartan in a phosphate buffer of pH 7.4. Another method reported a λmax of 248.21 nm in a mixture of methanol and water. ajpaonline.com The linearity of these methods is typically established over a concentration range, for example, 2-20 µg/ml, with a high correlation coefficient. ajpaonline.com A green analytical method using a hydrotropic agent (1% w/v sodium acetate solution) has also been developed, with a λmax of 247.2 nm and a linearity range of 4-48 mcg/ml. ajrconline.org

Spectrofluorimetry is a more sensitive technique that measures the fluorescence emitted by a molecule after it absorbs light. asianpubs.orgsemanticscholar.org A rapid HPLC method with fluorescence detection has been developed for the determination of Valsartan in human plasma. mdpi.com In this method, the excitation and emission wavelengths were set at 230 nm and 295 nm, respectively. mdpi.com A spectrofluorimetric method has also been developed for the simultaneous determination of amlodipine (B1666008) and valsartan, where the fluorescence intensity of valsartan was significantly enhanced in the presence of sodium dodecyl sulphate (SDS). rsc.org Another study developed a quenching spectrofluorimetric procedure using basic fuchsin as a fluorescence reagent for the quantitative analysis of valsartan. koyauniversity.org

The table below provides a summary of UV/Visible spectrophotometric and spectrofluorimetric methods for Valsartan:

TechniqueSolvent/Reagentλmax (nm) / Excitation/Emission (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)Reference
UV SpectrophotometryPhosphate buffer pH 7.42502-200.9996
UV SpectrophotometryMethanol and Water248.212-200.999 ajpaonline.com
UV Spectrophotometry1% w/v Sodium acetate solution247.24-48N/A ajrconline.org
Spectrofluorimetry (HPLC)0.01 M Disodium hydrogen phosphate buffer-acetonitrile230/2950.02-2N/A mdpi.com
SpectrofluorimetrySodium dodecyl sulphate (SDS)N/AN/AN/A rsc.org
SpectrofluorimetryBasic fuchsinN/AN/AN/A koyauniversity.org

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of valsartan, offering high efficiency and resolution. Several capillary zone electrophoresis (CZE) methods have been developed for the determination of valsartan, both individually and in combination with other drugs.

One CZE method facilitated the simultaneous determination of valsartan, amlodipine besylate, and hydrochlorothiazide in combined tablet formulations. nih.gov This method utilized a fused silica capillary with a 40 mM phosphate buffer at pH 7.5 as the background electrolyte, with detection at 230 nm. nih.gov The method was validated according to ICH guidelines and demonstrated good linearity for valsartan in the range of 10-200 μg/mL, with a limit of detection (LOD) of 1.82 μg/mL and a limit of quantitation (LOQ) of 5.51 μg/mL. nih.gov

Another CZE method was optimized for the separation of six angiotensin-II-receptor antagonists, including valsartan. nih.gov The best separation was achieved using a 60 mM sodium phosphate buffer at pH 2.5. nih.gov This highlights the versatility of CZE in analyzing a class of related pharmaceutical compounds.

Furthermore, CE has been successfully applied to the chiral separation of valsartan enantiomers. A CZE method using β-cyclodextrin (β-CD) as a chiral selector achieved baseline resolution of the (R,S)-enantiomers of valsartan. jocpr.com The optimized conditions included a 30 mmol/L sodium acetate buffer with 18 mg/mL β-CD at pH 4.5. jocpr.com Another study employed acetyl-β-cyclodextrin (A-β-CD) as the chiral selector in a 25 mM phosphate buffer at pH 8.0 for the enantiomeric purity determination of valsartan. researchgate.net This method was validated for the R-enantiomer in the range of 0.05-3.0% and achieved an LOD of 0.01%. researchgate.net

The application of CE extends to the analysis of valsartan in various pharmaceutical dosage forms and has been used for quality control purposes. nih.govjocpr.comglobalresearchonline.netcore.ac.uk The simplicity, speed, and accuracy of CE methods make them a valuable tool in the analytical portfolio for this compound. jocpr.com

Voltammetric Methods in Valsartan Analysis

Voltammetric techniques offer a sensitive and cost-effective alternative for the determination of valsartan. semanticscholar.org Stripping voltammetry, in particular, has been successfully applied to the analysis of valsartan in bulk and pharmaceutical products. ingentaconnect.com

One such method utilized a hanging mercury drop electrode (HMDE) and was based on the adsorptive accumulation of valsartan at the electrode surface, followed by a first harmonic alternating current (AC) stripping sweep at pH 6. ingentaconnect.com This method demonstrated a linear response over a concentration range of 0.08–0.64 μg/ml, with a limit of detection of 0.02 μg/ml. ingentaconnect.com The underlying electrochemical process was identified as a quasi-reversible reduction involving the transfer of two electrons and two protons. ingentaconnect.com

Other electrochemical methods, such as differential-pulse adsorptive stripping and square-wave adsorptive stripping voltammetry, have also been proposed for valsartan determination. fabad.org.tr These methods showed linearity in the range of 6.0x10⁻⁸ to 4.0x10⁻⁶ mol/L, with detection limits of 2.93x10⁻⁹ and 3.27x10⁻⁹ mol/L, respectively. fabad.org.tr The utility of these voltammetric methods has been demonstrated for both bulk drug substance and pharmaceutical formulations. ingentaconnect.com Furthermore, the proposed voltammetric method has been successfully applied as a stability-indicating method for determining valsartan in the presence of its acid-induced degradation products. ingentaconnect.com

Stability-Indicating Analytical Methods and Degradation Studies

Forced Degradation Studies under Various Stress Conditions (Acidic, Alkaline, Oxidative, Thermal, Photolytic)

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Valsartan has been subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress. acgpubs.org

Under acidic hydrolysis , valsartan has shown significant degradation. asianjpr.comthepharmajournal.com Studies have employed conditions such as 1 M HCl at 60°C for 6 hours and 5N HCl at 60°C for 10 minutes. thepharmajournal.com In some cases, refluxing in 1N HCl at 70°C for 1 hour was necessary to induce sufficient degradation. acgpubs.org

Alkaline hydrolysis has also been shown to degrade valsartan. asianjpr.com Conditions such as 1 N NaOH and 5N NaOH at elevated temperatures have been used to study this degradation pathway. asianjpr.com

Oxidative degradation is a key degradation pathway for valsartan. europa.eu Studies have utilized hydrogen peroxide (H₂O₂) at various concentrations (e.g., 3%, 5% v/v, 30%) and temperatures to induce oxidation. acgpubs.orgasianjpr.comneuroquantology.com In one study, valsartan showed considerable degradation (19.77%) under oxidative stress at 60°C. thepharmajournal.com

The effect of thermal stress on valsartan has been investigated by exposing the drug substance to high temperatures, for instance, at 105°C for 12 hours. Some studies have reported that valsartan is stable under thermal stress at room temperature, while others have observed degradation at higher temperatures. acgpubs.orgthepharmajournal.com

Photolytic stability studies have yielded mixed results. Some research indicates that valsartan is stable when exposed to UV radiation for extended periods (e.g., 7 days), with no significant degradation products observed. asianjpr.com However, other studies have reported that valsartan is photolabile, leading to the formation of specific degradation products. researchgate.net

The following table summarizes the conditions used in various forced degradation studies of valsartan.

Stress ConditionReagent/MethodTemperatureDurationObservationReference
Acid Hydrolysis1 M HCl60°C6 hoursDegradation observed thepharmajournal.com
5N HCl60°C10 minutesDegradation observed
1N HCl70°C (reflux)1 hourDegradation observed acgpubs.org
Alkaline Hydrolysis1 N NaOHRoom Temp / Elevated1 hourDegradation observed asianjpr.com
5N NaOH60°C10 minutesDegradation observed
Oxidative3% H₂O₂Room Temperature-Degradation observed asianjpr.com
5% v/v H₂O₂60°C-Degradation observed neuroquantology.com
30% H₂O₂Room Temperature24 hoursDegradation observed acgpubs.org
ThermalDry Heat105°C12 hoursDegradation observed
Dry Heat50°C8 hours- acgpubs.org
PhotolyticUV Radiation-7 daysNo degradation observed
UV/Fluorescent Light--Photolabile acgpubs.orgresearchgate.net

Identification and Structural Characterization of Degradation Products

The identification and structural characterization of degradation products are essential for understanding the degradation pathways of valsartan and ensuring the safety and efficacy of the drug product. Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), have been instrumental in this process.

Under acidic hydrolysis, two co-eluting degradation products with m/z values of 306 and 352 have been identified using HPLC-MS. scielo.br These were identified as protonated molecules formed by hydrolysis. scielo.br Another study reported a major degradation product with an m/z of 350.50 after acidic hydrolysis. asianjpr.com

In alkaline hydrolysis conditions, a major degradation product with an m/z of 304.50 has been observed. asianjpr.com

Oxidative degradation of valsartan with 3% H₂O₂ led to the formation of a degradation product with an m/z of 334.50. asianjpr.com This product was identified as N-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} pentanamide. asianjpr.com LC-MS studies have also identified degradation products with m/z values of 307.40 and 335.41. researchgate.net

Photodegradation studies have led to the isolation and characterization of previously unknown compounds. researchgate.net These impurities were separated using preparative column chromatography and their structures were elucidated using infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. researchgate.net

The following table lists some of the identified degradation products of valsartan and the conditions under which they were formed.

Stress Conditionm/z of Degradation ProductProposed Structure/NameAnalytical TechniqueReference
Acid Hydrolysis306, 352Protonated molecules from hydrolysisHPLC-MS, ESI-MS/MS scielo.br
350.50Unknown major degradation productUPLC/Q-TOF-MS asianjpr.com
Alkaline Hydrolysis304.50Unknown major degradation productUPLC/Q-TOF-MS asianjpr.com
Oxidation334.50N-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} pentanamideUPLC/Q-TOF-MS asianjpr.com
307.40, 335.41-LC-MS researchgate.net

Elucidation of Degradation Pathways and Mechanisms

Understanding the degradation pathways and mechanisms of valsartan is critical for predicting its stability and for the development of stable formulations. The structural information of degradation products obtained from techniques like LC-MS/MS allows for the proposal of these pathways.

In photocatalytic degradation studies using g-C₃N₄ as a catalyst, three major degradation pathways for valsartan have been proposed:

Decarboxylation with further oxidation : This involves the loss of the carboxylic acid group followed by subsequent oxidative modifications. mdpi.com

Hydroxylation of the biphenyl (B1667301) or tetrazole moiety : The addition of hydroxyl groups to the aromatic rings of the molecule. mdpi.com

Rupture of the C-N bond in the tertiary amine group : Cleavage of the bond connecting the nitrogen atom to the rest of the molecule, leading to the formation of products like TP10 (m/z 202.1433) and TP8 (m/z 267.0868). mdpi.com

When TiO₂ is used as the photocatalyst, the degradation mechanism appears to be different, with cyclization products being more abundant and hydroxylation occurring in the initial stages. researchgate.net The primary oxidant species in TiO₂-mediated degradation are hydroxyl radicals, whereas for g-C₃N₄, positive holes (h⁺) are the major species. mdpi.comresearchgate.net

Under acidic conditions, hydrolysis is a key degradation mechanism, leading to the cleavage of the amide bond. scielo.br The fragmentation patterns observed in ESI-MS/MS of the degradation products support these hydrolytic pathways. researchgate.net

The degradation of valsartan is a complex process that can proceed through various mechanisms depending on the specific stress conditions. The elucidation of these pathways is an ongoing area of research, with advanced analytical techniques providing deeper insights into the chemical transformations involved. mdpi.comresearchgate.net

Impurity Profiling and Reference Standard Characterization

Impurity profiling is a critical aspect of drug development and quality control, ensuring the safety and purity of the active pharmaceutical ingredient (API). For this compound, several impurities have been identified, synthesized, and characterized to serve as reference standards. pharmaffiliates.compharmaffiliates.com These reference standards are essential for the validation of analytical methods, quality control testing of drug substances and products, and for conducting stability studies. synzeal.com

During the impurity profiling of valsartan, five related substances were detected using a gradient HPLC method and LC-MS. nih.gov The structures of these impurities were elucidated using spectroscopic techniques. nih.gov The availability of reference standards for known and potential impurities allows for their accurate quantification in valsartan API and formulations.

Some of the known impurities of valsartan include:

Valsartan 4-Hydroxy Impurity : This impurity has a molecular formula of C₂₄H₂₉N₅O₄.

N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine : This impurity has a molecular formula of C₁₈H₂₁N₅.

Valsartan Cyano Analog Methyl Ester : This impurity has a molecular formula of C₂₅H₃₀N₂O₃.

The characterization of these impurities involves a comprehensive analysis of their physicochemical properties and spectroscopic data. This information is crucial for establishing their identity and purity, which is a prerequisite for their use as reference standards. Companies specializing in pharmaceutical reference standards provide well-characterized valsartan impurities that are traceable to pharmacopeial standards (e.g., EP/USP) and are accompanied by a detailed Certificate of Analysis (COA). synzeal.com

Research on Detection and Quantification of Synthetic Impurities

The control of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For valsartan, and by extension this compound, extensive research has been dedicated to developing robust analytical methods for the detection and quantification of synthetic impurities. These impurities can arise from the manufacturing process, degradation of the API, or interaction with packaging materials. lgcstandards.com

A significant focus in recent years has been on genotoxic impurities, particularly N-nitrosamines. In 2018, the detection of N-nitrosodimethylamine (NDMA) in valsartan products from a specific manufacturer led to widespread regulatory action and product recalls. europa.euacs.org This impurity was found to have formed as a byproduct due to changes in the synthetic process introduced in 2012. europa.eub-cdn.net Subsequently, another nitrosamine, N-nitrosodiethylamine (NDEA), was also identified in some sartan medicines. acs.org These events underscored the necessity for highly sensitive methods to detect such unexpected impurities. europa.eu

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of valsartan and its impurities. globalresearchonline.netsemanticscholar.org Reverse-phase HPLC (RP-HPLC) methods, often coupled with UV detection, are standard for routine quality control. researchgate.net For the identification and quantification of unknown or trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. researchgate.netresearchgate.net LC-MS provides molecular weight information that is crucial for structural elucidation. lgcstandards.com For volatile impurities like NDMA, Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method due to its high selectivity and low detection limits. b-cdn.netgoogle.com

Forced degradation studies are intentionally conducted to produce potential degradation products. ajpaonline.com These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light to identify impurities that could form during storage and handling. ajpaonline.comresearchgate.net

Below are tables summarizing typical analytical methods used for impurity detection.

Table 1: HPLC Methods for Valsartan Impurity Quantification

Mobile Phase Stationary Phase Wavelength Application Ref
Methanol:Phosphate buffer pH 2.5 (75:25 v/v) Phenomenex C18 (250x4.6mm, 5µ) Not Specified Quantification of Valsartan researchgate.net
0.01 M NH4H2PO4 (pH 3.5) buffer:Methanol (50:50) Not Specified 210 nm Determination of Valsartan researchgate.net
Acetonitrile:Methanol:Water (30:55:15% v/v/v) Phenomenex Luna C18 (250 mm x 4.6mm, 5µm) 250 nm Simultaneous assay of Sacubitril (B1662468) and Valsartan researchgate.net

Table 2: Analytical Methods for Nitrosamine Impurity Detection in Valsartan

Analytical Method Impurity Detected Key Findings Ref
Gas Chromatography-Mass Spectrometry (GC-MS) N-nitrosodimethylamine (NDMA) Used to detect NDMA in the finished valsartan product. google.com Considered a highly selective method for volatile nitrosamines. b-cdn.net b-cdn.netgoogle.com

Methodologies for Impurity Profiling and Purity Assessment

Impurity profiling is the comprehensive process of identifying and quantifying all impurities present in a drug substance. lgcstandards.com This process is essential for understanding the formation mechanisms of impurities, which can inform manufacturing practices to control or prevent their presence. lgcstandards.com For this compound, this involves creating a detailed profile of organic and inorganic impurities, as well as residual solvents.

The primary technique for impurity profiling is High-Performance Liquid Chromatography (HPLC), particularly using a gradient elution method to separate a wide range of impurities with different polarities in a single run. researchgate.net A typical impurity profile analysis of a valsartan batch might reveal several impurities at levels ranging from 0.1% to 0.2%. researchgate.net When an unknown impurity is detected, its structure must be identified. This is often achieved by coupling HPLC with mass spectrometry (LC-MS) to obtain the molecular mass. lgcstandards.com For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are used on the isolated impurity. lgcstandards.comresearchgate.net

Purity assessment is the quantitative evaluation of the API against its specified limits for impurities. Regulatory guidelines often require that any impurity above a certain threshold (e.g., 0.1%) be reported and identified. The goal is to achieve a high level of purity, often 99% or greater, with total impurities below 1% w/w. google.com Specific, identified impurities may have their own acceptance criteria, often not exceeding 0.3% w/w. google.com

Stability-indicating analytical methods are crucial for purity assessment over the shelf-life of the product. These are validated methods that can separate the API from all its potential degradation products, ensuring that the assay for the API is accurate and not affected by the presence of these impurities. Research has identified several potential impurities and degradation products of valsartan through such studies. researchgate.netresearchgate.net

Table 3: Identified Impurities of Valsartan

Impurity Name/Type Description Method of Identification Ref
Five Unspecified Impurities Detected in a laboratory batch of valsartan at levels from 0.1 to 0.2%. Gradient HPLC, LC-MS, IR, NMR, and MS researchgate.net
Valsartan Related Compound A (Decarboxy Valsartan) A potential impurity found in commercial preparations and a synthetic precursor. Chromatographic methods researchgate.net
R-enantiomer of valsartan The chiral impurity of the active S-enantiomer. Chiral HPLC researchgate.net
Acid Hydrolysis Degradant Appears at a relative retention time of 0.40 min under specific HPLC conditions. HPLC, LC-MS (m/z 307.40) researchgate.net
Oxidation Degradant Appears at a relative retention time of 0.27 min under specific HPLC conditions. HPLC, LC-MS (m/z 335.41) researchgate.net

Molecular Pharmacology and Receptor Interaction Studies of Valsartan

Angiotensin II Type 1 (AT1) Receptor Binding Dynamics

Valsartan (B143634), a nonpeptide angiotensin II receptor antagonist, exerts its therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor. drugbank.compatsnap.com This blockade prevents angiotensin II, a potent vasoconstrictor, from binding to the AT1 receptor and initiating the signaling cascade that leads to increased blood pressure and other cardiovascular effects. drugbank.compatsnap.com

Detailed Binding Characteristics and Affinity Constants

The binding of valsartan to the AT1 receptor is characterized by high affinity and specificity. nih.govtandfonline.com Radioligand binding assays have been instrumental in quantifying the binding characteristics of valsartan. These studies typically utilize a radiolabeled form of an angiotensin II analog, such as 125I angiotensin II or [3H]-Angiotensin II, to compete with unlabeled valsartan for binding to the AT1 receptor. nih.govscispace.com

The affinity of a drug for its receptor is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist, providing a measure of the drug's binding affinity. A lower Ki value indicates a higher binding affinity. Studies have reported a pKi value (the negative logarithm of the Ki) of 7.65 ± 0.12 for valsartan, indicating a moderate to high binding affinity for the AT1 receptor. scispace.comresearchgate.net Other studies have reported an IC50 value of 2.7 nM for valsartan's antagonism of the AT1 receptor. caymanchem.combioscience.co.ukcaymanchem.com

The binding of [3H]Valsartan to the rat aortic smooth muscle cell AT1 receptor has been shown to be saturable and reversible, with a high affinity (Kd of 1.44 nmol/l) and low non-specific binding (10%). nih.gov In comparison to other angiotensin II receptor blockers (ARBs), valsartan has demonstrated a greater affinity for the AT1 receptor than losartan, on average about 5-fold higher. nih.gov However, its affinity is generally considered moderate compared to some other ARBs like candesartan (B1668252) and telmisartan. scispace.comresearchgate.net

Table 1: Binding Affinities of Various Angiotensin II Receptor Antagonists for the AT1 Receptor

Antagonist pKi IC50 (nM)
Valsartan 7.65 ± 0.12 scispace.comresearchgate.net 2.7 caymanchem.combioscience.co.ukcaymanchem.com
Candesartan 8.61 ± 0.21 scispace.comresearchgate.net -
Telmisartan 8.19 ± 0.04 scispace.comresearchgate.net -
Losartan 7.17 ± 0.07 scispace.comresearchgate.net -

Selectivity Mechanisms for AT1 over AT2 Receptor Subtypes

A key feature of valsartan's pharmacological profile is its high selectivity for the AT1 receptor subtype over the AT2 receptor subtype. tandfonline.comtandfonline.com The affinity of valsartan for the AT1 receptor is reported to be approximately 20,000 to 30,000 times greater than its affinity for the AT2 receptor. drugbank.comcaymanchem.comcaymanchem.comoup.com This pronounced selectivity is crucial as the AT1 and AT2 receptors mediate different, and often opposing, physiological effects. tandfonline.com While AT1 receptor activation is associated with vasoconstriction and other hypertensive effects, AT2 receptor stimulation may have protective roles, including vasodilation. drugbank.comtandfonline.com

The molecular basis for this selectivity lies in the specific interactions between valsartan and the amino acid residues within the binding pocket of the AT1 receptor. These interactions are not replicated to the same extent with the AT2 receptor due to differences in the amino acid sequences and three-dimensional structures of the two receptor subtypes. tandfonline.com The high selectivity of valsartan ensures that it primarily blocks the detrimental effects of angiotensin II mediated by the AT1 receptor, while potentially allowing for the beneficial effects mediated by the unblocked AT2 receptors. drugbank.comoup.com Studies comparing different ARBs have suggested that valsartan's high selectivity may lead to a greater influence on AT2-receptor-mediated responses compared to less selective agents like losartan. nih.gov

Competitive Binding Assays and Radioligand Studies

Competitive binding assays are a fundamental tool for characterizing the interaction of valsartan with the AT1 receptor. nih.gov In these assays, the ability of increasing concentrations of unlabeled valsartan to displace a radiolabeled ligand, such as [3H]-Angiotensin II or 125I angiotensin II, from the AT1 receptor is measured. nih.govscispace.comresearchgate.net The results of these experiments are used to determine the IC50 value, which can then be used to calculate the Ki value using the Cheng-Prusoff equation. researchgate.net

These studies have consistently demonstrated that valsartan competes with angiotensin II for binding to the AT1 receptor in a concentration-dependent manner. nih.gov For instance, when valsartan and angiotensin II are applied simultaneously to cells expressing the AT1 receptor, valsartan causes a rightward shift in the angiotensin II concentration-response curve, which is characteristic of competitive antagonism. nih.gov

Furthermore, radioligand studies using [3H]Valsartan have confirmed its direct and specific binding to the AT1 receptor. nih.gov These studies have shown that [3H]Valsartan binds with high affinity and that this binding is saturable, indicating a finite number of binding sites. nih.gov Importantly, unlike some other ARBs such as losartan, [3H]Valsartan has been found to bind specifically to the AT1 receptor and not to other non-angiotensin II binding sites. nih.gov

Computational Investigations of Valsartan-Receptor Interactions

Computational methods, including molecular docking and molecular dynamics simulations, have provided valuable insights into the specific interactions between valsartan and the AT1 receptor at an atomic level. biointerfaceresearch.comresearchgate.net

Molecular Docking Simulations for Ligand-Receptor Complex Formation

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. biointerfaceresearch.com These simulations have been used to identify the key amino acid residues in the AT1 receptor's binding pocket that interact with valsartan. uoa.grnih.govplos.org

Docking studies have revealed that valsartan binds within a pocket formed by several transmembrane (TM) helices of the AT1 receptor, particularly TM3, TM5, TM6, and TM7. nih.gov The majority of docked poses show that valsartan adopts a trans conformation around its amide bond. uoa.grnih.govacs.org Key interactions identified through these simulations include:

The carboxylic acid group of valsartan forming hydrogen bonds with residues such as Lys199 in TM5 and potentially Ser105. nih.govplos.org

The tetrazole ring of valsartan interacting with residues like Ser109 in TM3 and Asn295 in TM7. nih.gov Some studies also suggest interactions with Lys199 and His256. plos.org

The biphenyl (B1667301) moiety is often positioned near Trp253. researchgate.net

The valine residue's carbonyl group may also interact with Lys199. plos.org

These interactions collectively contribute to the stable binding of valsartan to the AT1 receptor. plos.org It is noteworthy that while the carboxyl group is a common feature among many ARBs, its interaction with Lys199 is not universal; in the case of valsartan, some models suggest the amide carbonyl group interacts with Lys199 instead. plos.org

Molecular Dynamics (MD) Simulations of Valsartan at the AT1 Receptor Site

Molecular dynamics (MD) simulations provide a dynamic view of the valsartan-AT1 receptor complex, allowing researchers to study the stability of the binding and the conformational changes that occur over time. researchgate.netnih.govacs.org These simulations have been performed with the valsartan-receptor complex embedded in a lipid bilayer and solvated with water molecules to mimic the physiological environment. uoa.gracs.org

MD simulations have confirmed the stability of the valsartan-AT1 receptor complex, particularly when valsartan is in its trans conformation. acs.orgnih.gov The trans conformer appears to lock the receptor in an inactive state, showing higher structural and dynamical stability compared to the cis conformation. acs.orgnih.gov A significant finding from MD simulations is the bridging of the two acidic groups of valsartan (the carboxylic acid and the tetrazole ring) by the amino acid residue Lys199, which facilitates multiple hydrogen bond interactions. uoa.grnih.govacs.org This bridging is enhanced in a lipid bilayer environment, highlighting the membrane's role in stabilizing the binding of valsartan. uoa.gr

The root-mean-square deviation (RMSD) of the complex during MD simulations is often analyzed to assess its stability. Stable RMSD values over the simulation time suggest that the ligand remains securely bound in the receptor's pocket. These simulations have provided a deeper understanding of the dynamic nature of the interaction and the crucial role of specific residues in maintaining the bound state of valsartan. nih.gov

Quantum Mechanics and ONIOM Calculations for Conformational Energetics

Quantum mechanics (QM) and hybrid Our own N-layered Integrated molecular Orbital and molecular Mechanics (ONIOM) calculations have been instrumental in elucidating the conformational energetics of valsartan. acs.orgnih.govuoa.gr These computational methods have revealed that the interconversion between the cis and trans conformers of the amide bond is a key dynamic process. acs.orgnih.gov

A significant finding from these studies is the role of valsartan's bulky substituents in the energetics of this isomerization. acs.orgnih.gov Quantum mechanics and ONIOM calculations have demonstrated that these bulky groups, contrary to what might be intuitively expected, actually contribute to the stabilization of the transition state for the interconversion between the two conformers. acs.orgnih.gov This stabilization of the transition state effectively lowers the energy barrier for rotation around the C(O)-N amide bond. cvpharmacology.comnih.gov

The ONIOM method, by partitioning the molecule into different layers treated with different levels of theory (e.g., a high-level QM method for the reactive core and a more computationally economical method for the rest of the molecule), allows for a detailed and accurate investigation of the electronic and structural properties of large molecules like valsartan. gaussian.comacs.org In the case of valsartan, this approach has provided critical insights into the rotational barrier around the critical τ6 torsion angle, which defines the cis and trans conformations. uoa.gr

Role of Membrane Environment (e.g., Lipid Bilayers) in Receptor Binding

The membrane environment, particularly the lipid bilayer of the cell membrane, plays a pivotal role in the binding of valsartan to the Angiotensin II Type 1 (AT1) receptor. acs.orgencyclopedia.pub It is widely suggested that sartans, including valsartan, incorporate and diffuse into the biological membrane before they interact with the AT1 receptor. researchgate.netresearchgate.netacs.orgnih.gov This interaction with the membrane is not merely a passive transit but an essential step that facilitates optimal receptor binding. acs.org

Molecular dynamics (MD) simulations have shown that the lipid bilayer environment enhances the binding of valsartan and stabilizes its active conformation at the receptor's active site. acs.orgnih.govuoa.gr One of the key interactions observed in these simulations is the bridging of the two acidic groups of valsartan by the amino acid residue LYS199 within the AT1 receptor. acs.orgnih.govuoa.gr This crucial hydrogen bond interaction is significantly enhanced within the lipid bilayer environment. acs.orgnih.govuoa.gr

Studies using membrane mimetics, such as sodium dodecyl sulfate (B86663) (SDS) and dodecyl-phosphocholine (DPC) micelles, have further illuminated the role of the membrane. researchgate.netacs.orgnih.gov These investigations, employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, reveal that both electrostatic and hydrophobic interactions are essential in the binding process of valsartan with these membrane surrogates. acs.orgnih.gov The nature of the detergent's headgroup can influence the conformational equilibrium of valsartan, highlighting the importance of the specific chemical environment at the membrane interface. researchgate.netacs.orgnih.gov For instance, the ratio of trans to cis conformers of valsartan differs in the presence of different detergents. nih.gov Differential scanning calorimetry (DSC) and Raman spectroscopy studies with dipalmitoyl-phosphatidylcholine (DPPC) bilayers have shown that valsartan localizes at the polar headgroup region and the upper part of the hydrophobic core, inducing changes in the physical properties of the membrane, such as lowering the phase transition temperature and potentially causing interdigitation of the lipid bilayers. researchgate.net

Conformational Analysis of Valsartan in Solution and at Binding Sites

Dynamic NMR Spectroscopy for Solution-State Conformation

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for characterizing the conformational dynamics of valsartan in solution. acs.orgnih.govuoa.grnih.govresearchgate.net These studies have unequivocally shown that valsartan exists as a mixture of two distinct conformers that slowly interconvert on the NMR timescale. researchgate.netacs.orgnih.gov

The two conformers are identified as cis and trans isomers arising from the restricted rotation around the C(O)-N amide bond. nih.govresearchgate.net In solution, these two conformations are nearly isoenergetic, with studies in dimethyl sulfoxide (B87167) (DMSO-d6) indicating a cis:trans ratio of approximately 40:60. acs.orgnih.govuoa.gr The presence of two conformers is evident from the appearance of two distinct sets of resonances in both ¹H and ¹³C NMR spectra. nih.govresearchgate.net For example, significant differences in the ¹³C chemical shifts for the carbon atoms C-11 and C-6 are observed for the cis and trans conformers. researchgate.net

Temperature-dependent NMR experiments have shown that the separate signals for the two conformers coalesce at elevated temperatures, typically in the range of 55-60 °C, which is characteristic of a dynamic exchange process. acs.orgnih.govuoa.gr

Analysis of Cis-Trans Isomerism and Interconversion Barriers

The cis-trans isomerism of the amide bond is a defining structural feature of valsartan in solution. researchgate.net The interconversion between these two isomers is a dynamic process with a measurable energy barrier. nih.govresearchgate.net

Utilizing two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiments at various temperatures, the thermodynamic and kinetic parameters of this conformational exchange have been determined. nih.govresearchgate.net These experiments allow for the calculation of the activation energy (exchange barrier) for the isomerization process. nih.govresearchgate.net

A key study reported the exchange barrier for valsartan to be 17.9 ± 0.7 kcal/mol, with a corresponding free energy difference (ΔG) between the two conformers of 0.32 ± 0.04 kcal/mol at 298 K. nih.govresearchgate.net This relatively high barrier explains why the two isomers can be observed as distinct species at room temperature on the NMR timescale. researchgate.net

Table 1: Thermodynamic and Kinetic Parameters of Valsartan Conformational Exchange

Parameter Value Method
Exchange Barrier (kcal/mol) 17.9 ± 0.7 Dynamic NMR Spectroscopy nih.govresearchgate.net
Free Energy Difference (ΔG) (kcal/mol) at 298 K 0.32 ± 0.04 Dynamic NMR Spectroscopy nih.govresearchgate.net
Coalescence Temperature (°C) 55-60 Dynamic NMR Spectroscopy acs.orgnih.gov

Molecular Basis of AT1 Receptor Antagonism

Mechanism of Receptor Blockade and Signal Transduction Inhibition

Valsartan exerts its therapeutic effect by acting as a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. cvpharmacology.com The primary mechanism of action involves the direct blockade of this receptor, which prevents the binding of the endogenous peptide hormone, angiotensin II. cvpharmacology.com Angiotensin II is a powerful vasoconstrictor, and its binding to the AT1 receptor initiates a cascade of physiological responses that lead to an increase in blood pressure. cvpharmacology.com

The AT1 receptor is a G-protein coupled receptor (GPCR). cvpharmacology.com Upon stimulation by angiotensin II, it couples to the Gq-protein, which in turn activates phospholipase C. oup.com This leads to the generation of the second messengers inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG). oup.com IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction, while DAG activates protein kinase C. oup.com By blocking the AT1 receptor, valsartan effectively inhibits this entire signal transduction pathway, resulting in vasodilation and a reduction in blood pressure. cvpharmacology.com

Furthermore, studies have indicated that valsartan's mechanism may also involve the inhibition of the Toll-like receptor 4 (TLR4)-inducible nitric oxide synthase (iNOS)-extracellular signal-regulated kinase (ERK)-AT1 receptor pathway. nih.gov In some contexts, the antihypertensive effects of valsartan have also been linked to the stimulation of the AT2 receptor, which often mediates effects that counteract those of the AT1 receptor, such as promoting vasodilation and inhibiting fibrosis. oup.comahajournals.orgresearchgate.net Molecular dynamics studies suggest that the trans conformation of valsartan is more effective at locking the AT1 receptor in an inactive state, while the cis conformation may induce an active-like state. acs.orgnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Valsartan
Valsartan disodium (B8443419)
Angiotensin II
Sodium dodecyl sulfate (SDS)
Dodecyl-phosphocholine (DPC)
Dipalmitoyl-phosphatidylcholine (DPPC)

Identification of Key Residues and Interactions in the Binding Pocket (e.g., LYS199)

The interaction between valsartan and the angiotensin II type 1 (AT1) receptor is a complex process involving multiple key amino acid residues within the receptor's binding pocket. Molecular modeling and mutagenesis studies have been instrumental in elucidating these interactions, highlighting the critical role of specific residues in the binding and antagonist activity of valsartan.

Molecular modeling studies have suggested that the binding site for valsartan on the AT1 receptor is located between transmembrane domains (TM) 3, 5, and 6. researchgate.net A pivotal residue in this interaction is Lysine 199 (LYS199), located in TM5. researchgate.netoup.comnih.govnih.gov This residue is considered a critical interaction point for the inverse agonism of valsartan. oup.comnih.govnih.gov

The nature of the interaction between valsartan and LYS199 has been a subject of detailed investigation. Some studies propose that the oxygen of the amide carbonyl group of valsartan may bind to LYS199. researchgate.netplos.org Another model suggests that LYS199 forms a bridge between the carboxylate and tetrazole moieties of valsartan, thereby stabilizing the complex through multiple hydrogen bonds. uoa.gr The tetrazole group, a common feature of many angiotensin II receptor blockers (ARBs), is also thought to interact with LYS199, as well as with His256 and Gln257. researchgate.netplos.org Furthermore, molecular modeling has indicated that LYS199 can bind to the tetrazole group of valsartan via an ionic hydrogen bond and to the phenyl group through a cation-π interaction. nih.gov

Beyond LYS199, other residues play a crucial role in the binding of valsartan. Serine 109 (SER109) in TM3 and Asparagine 295 (ASN295) in TM7 are believed to interact with the tetrazole ring of valsartan. researchgate.net Additionally, Serine 105 (SER105) is a candidate for binding to the carboxyl group of valsartan. oup.comnih.govnih.govplos.org Mutagenesis studies have confirmed the importance of these interactions, demonstrating a significant loss of valsartan binding affinity when SER105, SER109, or LYS199 are mutated. oup.comnih.gov Specifically, valsartan showed a more than 10-fold decrease in binding affinity in AT1 receptors with S105A, S109A, and K199Q mutations. oup.comnih.gov

The table below summarizes the key amino acid residues in the AT1 receptor's binding pocket that interact with valsartan and the nature of these interactions.

Interacting ResidueLocationInteracting Moiety of ValsartanType of InteractionReference
LYS199TM5Amide Carbonyl OxygenHydrogen Bond researchgate.netplos.org
LYS199TM5Carboxylate and Tetrazole GroupsIonic Bridge, Hydrogen Bonds uoa.gr
LYS199TM5Tetrazole GroupIonic Hydrogen Bond nih.gov
LYS199TM5Phenyl GroupCation-π Interaction nih.gov
SER109TM3Tetrazole RingHydrogen Bond researchgate.net
SER109TM3Phenyl GroupOH-π Interaction nih.gov
ASN295TM7Tetrazole RingHydrogen Bond researchgate.net
SER105TM3Carboxyl GroupHydrogen Bond oup.comnih.govnih.govplos.org
TYR113TM3Not specifiedInvolved in binding plos.org
GLN257TM6Tetrazole GroupHydrogen Bond researchgate.netplos.org

It is noteworthy that while the carboxyl group of several other ARBs interacts with LYS199, in the case of valsartan, this group is proposed to bind to SER105. plos.org This highlights the unique binding mode of valsartan within the AT1 receptor pocket. The collective interactions between valsartan and these key residues contribute to its high affinity and potent antagonistic effect at the AT1 receptor.

Preclinical Pharmacokinetic Research of Valsartan Disodium

Absorption Kinetics in Animal Models

Rate and Extent of Oral Absorption in Various Animal Species

The oral absorption of valsartan (B143634) is rapid in several animal species, with the time to reach maximum plasma concentration (Tmax) generally occurring between 1 to 3 hours post-administration. europa.eu Studies in rats have reported a Tmax of approximately 2 hours. fabad.org.tr In a study involving multiple species, the Tmax for valsartan ranged from 0.25 to 2 hours in mice, rats, dogs, rabbits, and monkeys. fda.gov

The extent of oral absorption, or bioavailability, shows considerable variability among species, ranging from approximately 20% to 70%. fda.gov In a mouse model of familial Alzheimer's disease, a significantly lower plasma area under the curve (AUC) was observed compared to wild-type mice, indicating reduced oral absorption in this specific disease model. nih.gov

Animal SpeciesTmax (hours)Key FindingsReference
Rat~2 - 3Rapid absorption. Tmax between 1 and 3 hours. europa.eu
Mouse0.25 - 2Rapid absorption noted. fda.gov
Dog0.25 - 2Rapid absorption noted. fda.gov
Marmoset1 - 3Rapid absorption with a Tmax between 1 and 3 hours. europa.eu
Rabbit0.25 - 2Rapid absorption noted. fda.gov
Monkey0.25 - 2Rapid absorption noted. fda.gov

Investigation of Factors Affecting Oral Bioavailability (e.g., polymeric dispersions)

Given valsartan's poor aqueous solubility, particularly at the low pH of the stomach, various formulation strategies have been investigated in preclinical models to enhance its oral bioavailability. nih.govtandfonline.com These approaches aim to improve the dissolution rate, a key factor for absorption.

One successful strategy involves the use of solid dispersions (SDs) with hydrophilic polymers. A study in rats using SDs prepared with polyethylene (B3416737) glycol 6000 (PEG6000) and hydroxypropylmethylcellulose (B13716658) (HPMC) via a freeze-drying technique demonstrated a significant improvement in dissolution. nih.govtandfonline.com This formulation resulted in a 1.9 to 2.3-fold increase in the area under the plasma concentration-time curve (AUC₀₋₂₄) compared to the pure drug, indicating substantially enhanced bioavailability. tandfonline.comtandfonline.com

Another approach utilized amorphous polymeric dispersions with Eudragit E 100, a polymer that dissolves in the acidic environment of the stomach. researchgate.net In vivo pharmacokinetic studies in rats with this formulation showed a 199% relative bioavailability compared to the pure drug, with a significant improvement in the AUC. researchgate.net

Supersaturable self-microemulsifying drug delivery systems (S-SMEDDS) have also been shown to be effective. nih.govdovepress.com These systems, which can include polymers like Poloxamer 407, improve dissolution and can maintain a supersaturated state of the drug, facilitating better absorption. nih.govdovepress.com In rats, S-SMEDDS formulations demonstrated excellent in vitro dissolution and significantly higher in vivo oral bioavailability compared to a standard valsartan suspension. nih.govdovepress.com

Formulation StrategyPolymer/Carrier UsedKey OutcomeReference
Solid Dispersion (Freeze-dried)PEG6000, HPMC, Poloxamer 188~2.3-fold increase in AUC compared to pure drug. tandfonline.comnih.govtandfonline.com
Amorphous Polymeric DispersionEudragit E 100199% relative bioavailability compared to pure drug. researchgate.net
S-SMEDDSPoloxamer 407, Capmul® MCM, Tween® 20, Transcutol® PSignificantly higher plasma levels and AUC compared to suspension. nih.govdovepress.com

Drug Distribution Studies in Preclinical Systems

Determination of Volume of Distribution

The volume of distribution (Vd) for valsartan indicates that it does not distribute extensively into tissues. nih.govnafdac.gov.ng In preclinical studies, the steady-state volume of distribution has been estimated to be relatively small. While many sources cite the human Vd of approximately 17 L, a study in rats reported an apparent volume of distribution of 75 liters, although this was in the context of a combination product with sacubitril (B1662468). nafdac.gov.ngeuropa.eu More specific data for valsartan alone is needed for a precise preclinical value.

Plasma Protein Binding Characteristics

Valsartan is highly bound to plasma proteins across various animal species. europa.eufda.gov In vitro studies using equilibrium dialysis determined that the primary binding protein is serum albumin. researchgate.netnih.gov The extent of binding is consistently high in most species tested, though slightly lower in mice. europa.euresearchgate.netnih.gov This high degree of protein binding limits the amount of free drug available to distribute into tissues.

Animal SpeciesPlasma/Serum Protein Binding (%)Reference
Rat96 - 98% europa.eu
Dog95 - 97% europa.eu
Rabbit90 - 98% europa.eu
Marmoset95 - 96% europa.eu
Mouse75 - 89% europa.eu

Metabolic and Excretion Pathways in Animal Models

In animal models, valsartan undergoes minimal metabolism. europa.eu In the marmoset, an inactive hydroxylated metabolite has been recovered, and in the rat, a minor portion of a dose undergoes glucuronidation. europa.eu The primary metabolite identified in in-vitro studies is valeryl 4-hydroxy valsartan. jku.at

The principal route of elimination for valsartan in animals is excretion of the unchanged drug, largely via the feces through biliary excretion. europa.eujku.atnih.gov Studies in rats have confirmed that the majority of the drug is excreted in the feces. mdpi.com In normal rats, the hepatobiliary elimination of valsartan was found to be dependent on the canalicular transporter Mrp2. europa.eu Urinary excretion of unchanged valsartan is a minor pathway, accounting for less than 2.5% of the dose in rats and up to 16% in marmosets. europa.eu

Metabolic Profile and Identification of Major Metabolites

Preclinical research indicates that valsartan undergoes limited metabolism in animal models. nih.govhres.ca It is not extensively biotransformed, with only about 20% of an administered dose being recovered as metabolites. hres.cafabad.org.trnafdac.gov.ng

The principal metabolite identified in preclinical studies is valeryl 4-hydroxy valsartan. hres.cafabad.org.tr This metabolite is considered pharmacologically inactive, possessing an affinity for the angiotensin II type 1 (AT1) receptor that is approximately 200 times lower than that of the parent compound, valsartan. fabad.org.tr The enzyme system responsible for the biotransformation of valsartan has not been definitively identified, though studies suggest that the cytochrome P450 system is not significantly involved. hres.canafdac.gov.ng

Table 1: Metabolic Profile of Valsartan in Preclinical Research

Attribute Finding Source
Extent of Metabolism Low; approximately 20% of the dose is metabolized. hres.cafabad.org.trnafdac.gov.ng
Major Metabolite Valeryl 4-hydroxy valsartan hres.cafabad.org.tr
Metabolite Activity Pharmacologically inactive. hres.cafabad.org.trnafdac.gov.ng
Metabolic Pathway Not significantly mediated by the Cytochrome P450 system. hres.canafdac.gov.ng

Primary Elimination Routes (e.g., Biliary Excretion, Renal Clearance)

The primary route of elimination for valsartan in preclinical species is through hepatobiliary excretion. fabad.org.trresearchgate.netfda.gov Studies in various animal models, including mice, rats, dogs, and marmosets, have consistently shown that valsartan is predominantly excreted via the biliary-fecal route, mainly as an unchanged drug. nafdac.gov.ngfda.gov

Following oral administration in preclinical models, approximately 83% of the dose is recovered in the feces, while about 13% is found in the urine. fabad.org.trnafdac.gov.ng Biliary secretion accounts for over 70% of the drug's elimination. researchgate.net Consequently, renal clearance is a minor elimination pathway, contributing to about 30% of the total plasma clearance. fabad.org.trresearchgate.netpharmacophorejournal.com

The critical role of hepatobiliary transport is further supported by studies involving specific transport proteins. The organic anion-transporting polypeptides OATP1B1 and OATP1B3 are involved in the hepatic uptake of valsartan, while the multidrug resistance-associated protein 2 (MRP2) is responsible for its efflux into the bile. nih.gov Preclinical studies in Eisai Hyperbilirubinemic Rats (EHBR), which genetically lack the Mrp2 transporter, demonstrated severely impaired biliary excretion and delayed plasma elimination of valsartan compared to normal rats, confirming the essential role of this transporter. nih.gov

Table 2: Elimination Routes of Valsartan in Preclinical Models

Elimination Pathway Percentage of Dose / Key Finding Source
Fecal Excretion ~83% (primarily as unchanged drug) fabad.org.trnafdac.gov.ng
Biliary Secretion >70% researchgate.net
Urinary Excretion ~13% fabad.org.trnafdac.gov.ng
Primary Mechanism Active hepatobiliary transport via OATP and MRP2 transporters. nih.gov

Impact of Organ Impairment (e.g., Hepatic) on Pharmacokinetics in Preclinical Models

Given that biliary excretion is the main elimination pathway, hepatic impairment significantly alters the pharmacokinetic profile of valsartan in preclinical models. nih.gov A key study utilized a rodent model of metabolic dysfunction-associated steatohepatitis (MASH), induced by a methionine- and choline-deficient diet, to investigate these effects. nih.gov

In the MASH rat model, which mimics features of the human disease, significant changes in hepatic drug transporters were observed. The expression of the hepatic uptake transporter Oatp1b2 was markedly reduced, and the biliary efflux transporter Mrp2 showed internalization from the canalicular membrane. nih.gov These alterations to critical transport proteins led to notable changes in valsartan's disposition. The MASH rats exhibited higher systemic exposure (Area Under the Curve - AUC) to valsartan and a corresponding decrease in its cumulative biliary excretion when compared to healthy control rats. nih.gov These preclinical findings highlight the significant potential for altered drug disposition in the context of liver disease.

Table 3: Impact of Hepatic Impairment (MASH Model) on Valsartan Pharmacokinetics in Rats

Pharmacokinetic Parameter Observation in MASH Rat Model Underlying Mechanism Source
Systemic Exposure (AUC) Increased Reduced expression of uptake transporter (Oatp1b2) and internalization of efflux transporter (Mrp2). nih.gov
Biliary Excretion Decreased Internalization and impaired function of the biliary efflux transporter Mrp2. nih.gov

Pharmacokinetic Modeling and Simulation in Preclinical Development

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling and simulation are valuable tools in the preclinical development of valsartan, aiding in the interpretation of data and prediction of its behavior. google.comsimulations-plus.com These models are used to optimize the design of preclinical studies and to inform clinical development strategies. science.gov

Physiologically based pharmacokinetic (PBPK) modeling has been particularly useful. One application involved developing a PBPK model to describe valsartan's pharmacokinetics after oral administration in animals and humans. simulations-plus.com This model, which incorporated data on drug transporters, was initially built using in vitro and preclinical data and was then used to predict valsartan's PK profile in pediatric populations, demonstrating how simulation can bridge the gap between preclinical and clinical phases. simulations-plus.com

Furthermore, PK/PD modeling has been employed to guide the development of new formulations. Simulations were used to analyze a hypothetical combination product containing both immediate-release (IR) and modified-release (MR) valsartan. google.com This modeling explored how different ratios of IR and MR components would affect blood pressure profiles over a dosing interval, allowing for the optimization of formulation characteristics before conducting extensive clinical studies. google.com Techniques such as Monte Carlo simulations have also been used in a preclinical context to refine experimental designs, ensuring that population PK parameters can be estimated efficiently from a limited number of samples, which is a common constraint in early animal studies. science.gov

Environmental Fate and Degradation Research of Valsartan Disodium

Environmental Transformation and Degradation Pathways

Research into the environmental persistence of valsartan (B143634) indicates that it is relatively stable under certain conditions, such as hydrolysis, but is susceptible to degradation through other pathways, particularly photocatalysis. fda.govfda.gov

Photocatalytic degradation has been identified as a significant pathway for the removal of valsartan from aqueous environments. Studies using simulated solar light have demonstrated the effective degradation of valsartan in the presence of photocatalysts. mdpi.comresearchgate.net The primary reactive species responsible for this degradation can differ depending on the catalyst used. For instance, with titanium dioxide (TiO2), hydroxyl radicals (•OH) are the main oxidants, whereas with graphitic carbon nitride (g-C3N4), positive holes (h+) play a more dominant role, with a smaller contribution from •OH radicals. mdpi.comresearchgate.net

The degradation process involves several transformation pathways. Key mechanisms include decarboxylation, hydroxylation of the biphenyl (B1667301) or tetrazole moieties, and cleavage of the C-N bond in the tertiary amine group. mdpi.comresearchgate.net In the presence of TiO2, the formation of cyclized transformation products is also a notable pathway. mdpi.com

The choice of catalyst plays a pivotal role in the efficiency and mechanism of valsartan's photocatalytic degradation.

Titanium Dioxide (TiO2): TiO2 has been shown to be a highly effective photocatalyst for the degradation of valsartan. mdpi.comresearchgate.net Its strong oxidizing potential, primarily through the generation of hydroxyl radicals, leads to rapid degradation. The conduction band energy level of TiO2 facilitates the production of these highly reactive species. mdpi.com Composites of TiO2 with other materials, such as graphitic carbon nitride, have also been developed to enhance photocatalytic activity. nih.govmdpi.comrsc.org

Graphitic Carbon Nitride (g-C3N4): While also an effective photocatalyst, g-C3N4 operates through a different primary mechanism. mdpi.comresearchgate.net Its valence band position allows for direct oxidation by photogenerated positive holes. The formation of hydroxyl radicals is a secondary pathway. mdpi.com Although generally less efficient than TiO2 under similar conditions for valsartan degradation, g-C3N4-based catalysts are of interest due to their visible-light absorption properties. mdpi.comresearchgate.net

Other catalysts, such as molybdenum sulfide-bismuth oxychloride (MoS2/BiOCl) composites, have also been investigated and shown to effectively degrade valsartan under simulated solar radiation. mdpi.comsemanticscholar.org

The degradation of valsartan leads to the formation of various transformation products (TPs). The identification of these TPs is crucial for a complete understanding of the environmental fate of the parent compound. High-resolution mass spectrometry is a key analytical tool for identifying and monitoring these products. mdpi.comresearchgate.net

In photocatalytic degradation studies with g-C3N4, major transformation pathways include decarboxylation followed by oxidation, hydroxylation, and cleavage of the C-N bond. mdpi.com With TiO2, cyclization products are more prominent, and hydroxylation tends to occur on the initial products. mdpi.com One significant and persistent transformation product identified in various environmental settings is valsartan acid. csic.es Other identified TPs from photocatalysis include products of one-electron oxidation of the tertiary amine group, leading to C-N cleavage and subsequent hydroxylation. mdpi.com

Table 1: Key Transformation Products of Valsartan during Photocatalytic Degradation

Transformation Product (TP) Proposed Formula m/z ([M+H]+) Degradation Pathway Catalyst
TP7 C17H18O4N5+ 356.1341 Cleavage and Hydroxylation g-C3N4
TP8 C14H11O2N4+ 267.0868 Cleavage and Hydroxylation g-C3N4
TP9 C18H18O6N5+ 400.1238 Cleavage and Hydroxylation g-C3N4

Data sourced from a study on the photocatalytic degradation of valsartan. mdpi.com

Role of Catalysts (e.g., TiO2, g-C3N4) in Environmental Degradation

Kinetics of Environmental Degradation Processes

The rate at which valsartan degrades in the environment is influenced by several factors, including the degradation process and the presence of environmental stressors.

The photocatalytic degradation of valsartan has been observed to follow pseudo-first-order kinetics. mdpi.comresearchgate.net This indicates that the rate of degradation is directly proportional to the concentration of valsartan, assuming the catalyst concentration and light intensity are constant.

In a comparative study, the reaction rate constant for valsartan degradation using TiO2 was significantly higher than that with g-C3N4, indicating a more efficient degradation process with TiO2 under the tested conditions. mdpi.com

Table 2: Kinetic Data for Photocatalytic Degradation of Valsartan

Catalyst Reaction Rate Constant (k) (min-1) R-squared (R²)
TiO2 0.205 > 0.979

Data represents photocatalytic degradation of valsartan (5 mg L−1) with the respective catalyst (100 mg L−1) under simulated solar irradiation. mdpi.com

The rate of valsartan degradation is highly dependent on the specific environmental conditions.

Photocatalysis vs. Photolysis and Dark Conditions: Photocatalysis is a much more rapid degradation process compared to direct photolysis (degradation by light alone) or degradation in the dark. mdpi.com The rate constant for photocatalysis with TiO2 has been shown to be orders of magnitude higher than that of photolysis or dark degradation. mdpi.com

Influence of Water Matrix: The composition of the water matrix significantly impacts degradation rates. The presence of organic matter and other constituents in real water matrices, such as bottled water and wastewater, can slow down the degradation of valsartan compared to its degradation in ultrapure water. mdpi.comresearchgate.net For instance, the degradation rate in secondary wastewater effluent can be substantially lower than in purer water. researchgate.net

Effect of pH: The pH of the water can also influence the degradation rate. In some photocatalytic systems, degradation is most efficient at a neutral pH, with decreased rates observed under acidic or basic conditions. semanticscholar.org

Pseudo-first Order Kinetics in Photocatalytic Degradation

Advanced Analytical Techniques for Environmental Monitoring

The increasing presence of pharmaceutical compounds in the environment necessitates the development of sophisticated and highly sensitive analytical methods for their detection and monitoring. Valsartan, due to its widespread use and persistence, is frequently detected in various environmental compartments, such as wastewater effluents, surface waters, and even drinking water. mdpi.commdpi.com Monitoring at trace levels (nanograms to micrograms per liter) is crucial for understanding its environmental fate, degradation pathways, and potential ecological impact. Traditional analytical techniques may lack the required selectivity and sensitivity to quantify the parent compound and its various transformation products (TPs) in complex environmental matrices. Therefore, advanced analytical methodologies are essential for accurate environmental risk assessment.

LC-HRMS for Trace Analysis of Valsartan and its Byproducts in Environmental Matrices

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful and indispensable tool for the environmental monitoring of valsartan and its byproducts. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and mass accuracy of HRMS analyzers, such as Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR). This combination allows for the confident identification and quantification of target compounds even at trace concentrations in complex samples like soil and wastewater. mdpi.comcsic.es

The primary advantage of LC-HRMS is its ability to provide the accurate mass of detected ions, typically with a mass error of less than 5 parts per million (ppm). This high accuracy facilitates the determination of the elemental composition of not only the parent drug but also its previously unknown TPs, which are formed during wastewater treatment or natural degradation processes. researchgate.net Techniques like LC-MS/HRMS, which incorporate tandem mass spectrometry, further enhance structural elucidation by providing characteristic fragmentation patterns of the detected molecules. mdpi.comresearchgate.net

Research has successfully applied LC-HRMS to investigate the fate of valsartan in various environmental scenarios. Studies on agricultural soils have used LC-HRMS to monitor the dissipation of valsartan and the simultaneous formation of its main transformation product, valsartan acid (VSA). csic.es In the context of advanced water treatment, LC-HRMS is critical for evaluating the effectiveness of processes like ozonation, identifying a wide array of ozonation transformation products (OTPs). researchgate.net

A common and persistent byproduct identified in multiple studies is valsartan acid (2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylic acid), which is formed through the transformation of valsartan during the activated sludge process. csic.esnih.gov The persistence of valsartan acid, sometimes even greater than the parent compound, underscores the importance of analytical methods capable of monitoring both substances simultaneously. mdpi.com

The general workflow for LC-HRMS analysis involves sample preparation, often using Solid Phase Extraction (SPE) to isolate and concentrate the analytes from the water or soil sample, followed by injection into the LC-MS system. globalresearchonline.netnih.gov The high selectivity of the method helps to distinguish the target analytes from the vast number of other organic molecules present in environmental matrices.

Below are tables detailing some of the transformation products of valsartan identified in environmental and degradation studies using mass spectrometry techniques.

Table 1: Valsartan Degradation Products Identified via LC-MS

This table shows degradation products identified under forced acidic hydrolysis conditions.

Retention Time (min)Detected Ion (m/z)Proposed Identity
10.7436[Valsartan+H]⁺
10.7352Degradation Product 1
10.7306Degradation Product 2

Data sourced from a study on LC-MS characterization of valsartan degradation products. researchgate.net

Table 2: Valsartan Transformation Products from Photocatalytic Degradation

This table lists byproducts identified following photocatalytic degradation using g-C₃N₄ catalysts.

Transformation Product (TP) IDChemical FormulaDetected Ion (m/z)
TP7C₁₇H₁₈O₄N₅⁺356.1341
TP8C₁₄H₁₁O₂N₄⁺267.0868
TP9C₁₈H₁₈O₆N₅⁺400.1238
TP10C₁₀H₂₀O₃N⁺202.1433

Data sourced from a study on the photocatalytic degradation pathways of valsartan. mdpi.com

Q & A

Basic Research Questions

Q. What analytical techniques are critical for assessing the purity and stability of Valsartan disodium in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying this compound purity. Stability studies under accelerated conditions (e.g., 40°C/75% RH) should include degradation product profiling using mass spectrometry. For polymorphic characterization, X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are essential to distinguish crystalline and amorphous forms .

Q. How does this compound’s mechanism as an angiotensin II receptor blocker (ARB) inform preclinical hypertension models?

  • Methodological Answer : Preclinical studies should use dose-response designs in rodent models (e.g., spontaneously hypertensive rats) to evaluate blood pressure reduction. Key endpoints include plasma renin activity and angiotensin II levels. Control groups must account for compensatory pathways (e.g., ACE inhibitors) to isolate ARB-specific effects .

Q. What formulation strategies improve the bioavailability of this compound in nanoparticle delivery systems?

  • Methodological Answer : Encapsulation efficiency in ethyl cellulose nanoparticles can be optimized by adjusting polyvinyl alcohol (PVA) concentration and solvent evaporation rates. Statistical tools like response surface methodology (RSM) identify critical variables (e.g., polymer:drug ratio) and interactions, ensuring reproducibility .

Advanced Research Questions

Q. What methodological considerations are vital for designing randomized trials evaluating this compound’s cardioprotective effects post-myocardial infarction?

  • Methodological Answer : Trials should adopt a double-blind, placebo-controlled design with stratification by ejection fraction (≤40%) and time since infarction (3–16 days). Primary endpoints must include all-cause mortality and cardiovascular events. Adjust for covariates like concomitant beta-blocker use via Cox proportional hazards models .

Q. How can contradictions between in vitro and in vivo pharmacokinetic data for this compound formulations be resolved?

  • Methodological Answer : Discrepancies in encapsulation efficiency vs. bioavailability may arise from pH-dependent solubility in the gastrointestinal tract. Use biorelevant dissolution testing (e.g., FaSSIF/FeSSIF media) to simulate in vivo conditions. Validate with pharmacokinetic studies measuring AUC and Cmax in animal models .

Q. What statistical approaches are recommended for analyzing synergistic effects in this compound combination therapies (e.g., with sacubitril)?

  • Methodological Answer : Fractional factorial designs or network meta-analyses quantify interaction effects. For example, sacubitril/valsartan trials should compare hazard ratios for heart failure hospitalization against monotherapies, adjusting for baseline NT-proBNP levels. Sensitivity analyses address heterogeneity across studies .

Data Analysis and Reproducibility

Q. How should researchers handle variability in reported antihypertensive efficacy of this compound across ethnic populations?

  • Methodological Answer : Conduct subgroup analyses stratified by genetic polymorphisms (e.g., CYP2C9 metabolizer status). Use mixed-effects models to account for population-specific covariates (e.g., sodium intake). Collaborate with repositories like PharmGKB to integrate pharmacogenomic data .

Q. What frameworks ensure reproducibility in synthesizing this compound polymorphs?

  • Methodological Answer : Follow the International Council for Harmonisation (ICH) Q6A guidelines for polymorph characterization. Document solvent selection, crystallization kinetics, and drying conditions comprehensively. Share raw XRPD and DSC data in supplementary materials to enable replication .

Tables for Key Findings

Study Focus Design Key Outcome Reference
Nanoparticle EncapsulationResponse Surface Methodology (RSM)PVA concentration inversely correlates with encapsulation efficiency (p < 0.05)
Clinical Efficacy (Post-MI)Double-blind RCT19% reduction in all-cause mortality (95% CI: 3–32%)
Combination TherapyNetwork Meta-AnalysisSacubitril/valsartan superior to olmesartan in BP reduction (ΔSBP: −5.2 mmHg)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.